RMC-4627
Description
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Properties
Molecular Formula |
C93H141N11O23 |
|---|---|
Molecular Weight |
1781.2 g/mol |
IUPAC Name |
N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C93H141N11O23/c1-62-20-12-11-13-21-63(2)79(114-8)58-73-27-24-68(7)93(113,127-73)88(110)91(111)103-32-17-14-23-76(103)92(112)126-80(59-77(106)64(3)53-67(6)86(109)87(116-10)85(108)66(5)52-62)65(4)54-69-25-29-78(81(55-69)115-9)125-35-19-15-22-71-60-102(101-99-71)34-37-118-39-41-120-43-45-122-47-49-124-51-50-123-48-46-121-44-42-119-40-38-117-36-30-82(107)95-31-16-18-33-104-90-83(89(94)96-61-97-90)84(100-104)75-57-70-56-72(105)26-28-74(70)98-75/h11-13,20-21,26,28,53,56-57,60-62,64-66,68-69,73,76,78-81,86-87,98,105,109,113H,14-19,22-25,27,29-52,54-55,58-59H2,1-10H3,(H,95,107)(H2,94,96,97)/b13-11-,20-12-,63-21-,67-53-/t62-,64-,65-,66-,68-,69+,73+,76+,78-,79+,80+,81-,86-,87+,93-/m1/s1 |
InChI Key |
CDVMSFKGTWBIBF-SEEJUCJJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCCCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(N8)C=CC(=C9)O)N)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCCCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(N8)C=CC(=C9)O)N)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
RMC-4627: A Technical Guide to a Bi-Steric mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of RMC-4627, a novel bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). All quantitative data is presented in structured tables, and detailed protocols for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Core Structure of this compound
This compound is a chemically synthesized bi-steric inhibitor designed for high-potency and selective inhibition of mTORC1. Structurally, it is composed of a rapamycin monomer that is covalently linked to the ATP-competitive mTOR kinase inhibitor, PP242[1][2][3]. This unique architecture allows this compound to simultaneously engage two distinct sites on the mTOR protein: the FKBP12-rapamycin-binding (FRB) domain via its rapamycin moiety and the kinase active site via the PP242 moiety.
The specific linkage is at the C40 position of the rapamycin core[4]. This bi-steric binding mechanism is central to its enhanced potency and selectivity for mTORC1 over the related mTOR complex 2 (mTORC2).
| Property | Value |
| Chemical Formula | C₉₃H₁₄₁N₁₁O₂₃ |
| Molecular Weight | 1781.17 g/mol |
| SMILES String | NC1=C2C(C3=CC4=CC(O)=CC=C4N3)=NN(C2=NC=N1)CCCCNC(CCOCCOCCOCCOCCOCCOCCOCCOCCN5C=C(N=N5)CCCCO[C@H]6--INVALID-LINK--C--INVALID-LINK--OC([C@@]8([H])N(CCCC8)C(C([C@@]9(O--INVALID-LINK--([H])C--INVALID-LINK--=C/C=C/C=C/--INVALID-LINK--=C/--INVALID-LINK--=O)C)O)OC)=O)C)C)OC)O)=O)=O)=O)C)OC)=O |
| CAS Number | 2250059-52-8 |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of mTORC1, a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is a common feature in many cancers, making it a key therapeutic target.
The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2[5][6][7]. While mTORC1 primarily regulates protein synthesis through phosphorylation of substrates like 4E-BP1 and S6 kinase (S6K), mTORC2 is involved in cell survival and metabolism via phosphorylation of AKT[1][5].
This compound's bi-steric nature allows it to potently and selectively inhibit mTORC1. The rapamycin component binds to FKBP12, and this complex then targets the FRB domain of mTOR. Concurrently, the linked PP242 molecule occupies the ATP-binding pocket of the mTOR kinase domain. This dual engagement leads to profound inhibition of mTORC1 activity.
A key feature of this compound is its selectivity for mTORC1 over mTORC2. This is achieved by incorporating a less potent mTOR active-site inhibitor (PP242) compared to those used in pan-mTOR inhibitors[1]. This reduced affinity for the mTOR active site is sufficient to potently inhibit mTORC1 when combined with the high-affinity rapamycin-FRB interaction, but it is insufficient to effectively inhibit mTORC2, which is less sensitive to rapamycin-based allosteric inhibition[1][2]. This selectivity spares the pro-survival signals mediated by the mTORC2-AKT pathway, which may offer a better therapeutic window compared to pan-mTOR inhibitors.
The downstream consequences of this compound-mediated mTORC1 inhibition include the suppression of phosphorylation of 4E-BP1 and S6K[2][8]. Inhibition of 4E-BP1 phosphorylation leads to its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of oncogenic proteins.
This compound selectively inhibits the mTORC1 signaling pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized in various cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound in SUP-B15 B-ALL Cells [2]
| Target | Assay | EC₅₀ (nM) |
|---|---|---|
| p4E-BP1 (T37/T46) | MSD | 2.0 |
| pS6 (S240/S244) | MSD | 0.74 |
Table 2: mTORC1/mTORC2 Selectivity in Breast Cancer Cell Lines [1][2]
| Cell Line | Selectivity (fold) |
|---|---|
| MDA-MB-468 | 13 |
| MCF-7 | 18 |
Table 3: Effects on Cell Cycle and Apoptosis in SUP-B15 Cells [2]
| Treatment | Concentration | Effect |
|---|
| this compound | ≥ 1 nM | Concentration-dependent increase in sub-G1 phase (apoptosis) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is for the detection of total and phosphorylated proteins in the mTOR signaling pathway following treatment with this compound.
-
Cell Culture and Treatment: Seed cells (e.g., SUP-B15) in 6-well plates and culture overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
Cell Lysis: Place plates on ice, aspirate media, and wash cells with ice-cold PBS. Add 1X ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for mTOR pathway proteins (e.g., p-4E-BP1, total 4E-BP1, p-S6, total S6, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
A typical workflow for Western Blot analysis.
MesoScale Discovery (MSD) Phosphoprotein Assays
This electrochemiluminescence-based assay provides quantitative measurement of phosphorylated proteins.
-
Plate Preparation: Use MSD plates pre-coated with capture antibodies for the target proteins (e.g., p4E-BP1, pS6).
-
Sample Preparation: Prepare cell lysates as described for Western Blotting. Dilute lysates to the desired concentration in the provided lysis buffer.
-
Assay Protocol:
-
Add blocking solution to the wells and incubate for 1 hour with shaking.
-
Wash the plate with Tris Wash Buffer.
-
Add cell lysates to the wells and incubate for 1-3 hours with shaking.
-
Wash the plate and add the SULFO-TAG labeled detection antibody. Incubate for 1 hour with shaking.
-
Wash the plate and add MSD Read Buffer.
-
-
Data Acquisition: Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal, which is proportional to the amount of phosphorylated protein.
AlphaLISA SureFire Ultra Phosphoprotein Assays
This is a bead-based immunoassay for the quantitative detection of phosphorylated proteins in cell lysates.
-
Cell Lysis: Lyse cells directly in the culture plate by adding the provided AlphaLISA SureFire Ultra Lysis Buffer.
-
Assay Protocol:
-
Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
-
Add the "Acceptor Mix" containing the Acceptor beads and one of the specific antibodies. Incubate for 1 hour.
-
Add the "Donor Mix" containing streptavidin-coated Donor beads and the biotinylated antibody. Incubate for 1 hour in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of the target phosphoprotein.
TR-FRET Competitive Binding Assay for FKBP12
This assay is used to determine the binding affinity of this compound for FKBP12.
-
Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ligand (tracer) from FKBP12 by a competitive inhibitor (this compound).
-
Reagents:
-
Terbium-labeled anti-tag antibody (donor).
-
Tagged recombinant FKBP12 protein.
-
Fluorescently labeled tracer molecule that binds to FKBP12 (acceptor).
-
This compound at various concentrations.
-
-
Protocol:
-
Incubate the tagged FKBP12 with the terbium-labeled antibody.
-
Add the fluorescent tracer and varying concentrations of this compound.
-
After incubation, measure the TR-FRET signal. A decrease in the FRET signal indicates displacement of the tracer by this compound.
-
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve to determine the binding affinity of this compound for FKBP12.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Implant human cancer cells (e.g., SUP-B15) subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., once weekly). The control group receives a vehicle solution.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and plasma samples for analysis of target engagement (e.g., by Western Blot or MSD for p4E-BP1) and pharmacokinetic profiling.
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy of this compound by comparing the tumor growth inhibition in the treated group to the control group.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its structure, mechanism, and evaluation methods should facilitate further investigation and development of this promising therapeutic agent.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. FKBP TR-FRET Competitive Binding Assay | Selcia [selcia.com]
- 3. revvity.com [revvity.com]
- 4. mesoscale.com [mesoscale.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioline.ru [bioline.ru]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
RMC-4627: A Technical Guide to a Novel Bi-Steric and Selective mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) is a critical kinase that, when dysregulated, is implicated in a variety of human cancers. As a central regulator of cell growth, proliferation, and survival, mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While the inhibition of mTOR signaling is a validated therapeutic strategy, the development of inhibitors that selectively target mTORC1 has been a significant challenge. This technical guide provides an in-depth overview of RMC-4627, a novel, potent, and selective bi-steric inhibitor of mTORC1. This compound demonstrates superior potency and selectivity over earlier-generation mTOR inhibitors and offers a promising new approach for the treatment of cancers with hyperactivated mTORC1 signaling. This document details the mechanism of action, preclinical efficacy, and key experimental methodologies associated with the characterization of this compound.
Introduction to mTORC1 Signaling and its Role in Cancer
The mTOR signaling pathway is a crucial regulator of cellular metabolism, growth, and proliferation. mTORC1, in particular, responds to various upstream signals, including growth factors, nutrients, and cellular energy levels, to control protein synthesis and other anabolic processes. Dysregulation of the PI3K/AKT/mTOR pathway is one of the most common alterations in human cancer, leading to uncontrolled cell growth and survival. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs). Phosphorylation of these substrates by mTORC1 enhances cap-dependent translation of mRNAs encoding proteins essential for cell cycle progression and proliferation, such as MYC. Given its central role in oncogenesis, mTORC1 is a prime target for cancer therapy.
This compound: A Bi-Steric Approach to mTORC1 Inhibition
This compound is a third-generation, bi-steric mTORC1 inhibitor designed to overcome the limitations of previous mTOR inhibitors, such as rapamycin and its analogs (rapalogs), and ATP-competitive mTOR kinase inhibitors (TOR-KIs).[1] Rapalogs only partially inhibit mTORC1 and have minimal effect on 4E-BP1 phosphorylation, while TOR-KIs lack selectivity, inhibiting both mTORC1 and mTORC2, which can lead to dose-limiting toxicities.
This compound's innovative design consists of a rapamycin core covalently linked to a TOR-KI, PP242.[1][2] This unique structure allows this compound to bind simultaneously to two distinct sites on mTORC1: the FRB domain via its rapamycin-like moiety and the ATP-binding site via the TOR-KI moiety. This "bi-steric" binding results in potent and highly selective inhibition of mTORC1, while largely sparing mTORC2 activity.[1]
References
Downstream Effects of RMC-4627 on 4E-BP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream effects of RMC-4627, a selective, bi-steric mTORC1 inhibitor, with a particular focus on its modulation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel small molecule that potently and selectively inhibits the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3][4] Unlike first-generation mTOR inhibitors such as rapamycin, which only partially inhibit 4E-BP1 phosphorylation, this compound achieves robust and sustained suppression of this key downstream effector.[2][3][4][5] The bi-steric nature of this compound, consisting of a rapamycin monomer covalently linked to an mTOR kinase inhibitor (TOR-KI) like PP242, allows it to bind to both the FKBP12-rapamycin binding (FRB) domain and the ATP-binding site of mTOR, resulting in enhanced and selective inhibition of mTORC1 over mTORC2.[2][3][6]
The primary downstream consequence of this compound-mediated mTORC1 inhibition is the dephosphorylation and subsequent activation of 4E-BP1.[1][2][3][4] In its hypophosphorylated state, 4E-BP1 binds with high affinity to the eukaryotic translation initiation factor 4E (eIF4E). This interaction prevents the assembly of the eIF4F complex, a critical step in cap-dependent mRNA translation. By sequestering eIF4E, this compound effectively inhibits the translation of a specific subset of mRNAs that are highly dependent on the eIF4F complex for their initiation. These mRNAs often encode for proteins crucial for cell growth, proliferation, and survival, including oncoproteins like MYC and cyclin D1.[7][8]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data from preclinical studies, demonstrating the potency and selectivity of this compound in modulating the mTORC1/4E-BP1 signaling axis.
Table 1: In Vitro Potency of this compound in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Cell Line | Parameter | This compound | MLN0128 (TOR-KI) | Rapamycin |
| SUP-B15 | Inhibition of p-4E-BP1 (T37/46) | Potent inhibition at ~1 nM | Requires 100 nM for similar effect | Weak inhibition |
| SUP-B15 | Cell Cycle Arrest (48h) | Effective at 1-10 nM | 100 nM | 10 nM |
| SUP-B15 | Induction of Apoptosis (48h) | Significant at 1-10 nM | 100 nM | 10 nM |
Data compiled from studies on B-ALL models, highlighting the significantly greater potency of this compound in inhibiting 4E-BP1 phosphorylation compared to a conventional TOR-KI.[2][3][4]
Table 2: In Vivo Efficacy of this compound in a B-ALL Xenograft Model
| Treatment Group (ip, qw) | Dose | Change in Leukemic Burden (% hCD19+ cells) | p-4E-BP1 Suppression | p-S6 Suppression |
| Vehicle | - | - | - | - |
| This compound | 0.3 mg/kg | Minimal effect | Minimal effect | Nearly complete |
| This compound | 1 mg/kg | Significant reduction | Comparable to normal control | Nearly complete |
| This compound | 3 mg/kg | >50% reduction | Comparable to normal control | Nearly complete |
| This compound | 10 mg/kg | ~90% reduction | Comparable to normal control | Nearly complete |
This table illustrates the dose-dependent anti-leukemic activity of this compound in a xenograft model, correlating with the suppression of both p-4E-BP1 and p-S6.[2][3]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunoblotting for Phospho-Protein Analysis
Objective: To qualitatively assess the phosphorylation status of mTORC1 downstream targets, including 4E-BP1 and S6, in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., SUP-B15) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound, a TOR-KI (e.g., MLN0128), rapamycin, or vehicle control (DMSO) for a specified duration (e.g., 2 hours).[2][4]
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-4E-BP1 (e.g., Thr37/46), total 4E-BP1, p-S6 (e.g., Ser240/244), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Meso Scale Discovery (MSD) Assay for Quantitative Phospho-Protein Analysis
Objective: To quantitatively measure the levels of phosphorylated 4E-BP1 and S6 in cell lysates.
Protocol:
-
Cell Lysis and Protein Quantification: Prepare cell lysates and quantify protein concentration as described in the immunoblotting protocol.
-
Assay Plate Preparation: Use MSD multi-spot plates pre-coated with capture antibodies for total 4E-BP1 and total S6.
-
Sample Incubation: Add diluted cell lysates to the wells and incubate according to the manufacturer's instructions to allow the capture antibodies to bind their targets.
-
Detection Antibody Incubation: Wash the plates and add SULFO-TAG labeled detection antibodies specific for p-4E-BP1 (Thr37/46) and p-S6 (Ser240/244).
-
Plate Reading: After another wash step, add MSD Read Buffer and analyze the plates on an MSD instrument. The instrument measures the light emitted from the SULFO-TAG labels upon electrochemical stimulation, providing a quantitative measure of the phosphorylated proteins.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a preclinical in vivo model.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells (e.g., SUP-B15) into immunocompromised mice (e.g., NOD scid gamma mice).[5]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth or leukemic burden. Once tumors reach a specified size or leukemic engraftment is confirmed, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in a suitable vehicle, e.g., 5/5/90 v/w/v Transcutol/Solutol HS 15/water) via intraperitoneal (ip) injection at specified doses and schedules (e.g., once weekly).[5][9]
-
Efficacy Assessment: Monitor tumor volume using calipers or leukemic burden via flow cytometry of peripheral blood or bone marrow at regular intervals.[2][3] Monitor animal body weight as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study or at specified time points after the final dose, collect tumor and/or tissue samples. Prepare lysates and analyze for the levels of p-4E-BP1 and p-S6 using immunoblotting or MSD assays to confirm target engagement.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound represents a significant advancement in the development of mTORC1-targeted therapies. Its ability to potently and selectively inhibit mTORC1 results in the robust activation of 4E-BP1, leading to the suppression of cap-dependent translation of key oncogenic proteins. The quantitative data and experimental findings summarized in this guide underscore the profound downstream effects of this compound on the 4E-BP1 signaling axis, providing a strong rationale for its continued investigation in clinical settings for the treatment of cancers with a hyperactivated PI3K/mTOR pathway.[9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-site binding inhibitor effectively targets mTORC1 and mTORC2 complexes in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Vitro Characterization of RMC-4627: A Bi-Steric mTORC1-Selective Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RMC-4627 is a novel, third-generation, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1] Dysregulation of the PI3K/mTOR signaling pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2] this compound's unique mechanism of action, which involves binding to both the FKBP12 protein and the mTOR kinase active site, allows for potent and selective inhibition of mTORC1 over mTORC2.[2][3] This selectivity is hypothesized to reduce the feedback activation of AKT signaling often observed with dual mTORC1/mTORC2 inhibitors, potentially leading to improved therapeutic outcomes. This document provides a comprehensive overview of the in-vitro studies conducted to characterize the activity and mechanism of this compound.
Mechanism of Action
This compound is a bi-steric inhibitor composed of a rapamycin core linked to a PP242-derived active site inhibitor.[3][4] This structure enables a dual-binding mechanism where the rapamycin moiety binds to FKBP12, and this complex then targets the FRB domain of mTOR.[2] Simultaneously, the active site inhibitor component of this compound binds to the mTOR kinase domain. This bi-steric engagement leads to a more profound and selective inhibition of mTORC1 activity compared to allosteric inhibitors like rapamycin or traditional ATP-competitive inhibitors.[1][5]
The primary downstream effect of this compound is the potent inhibition of the phosphorylation of key mTORC1 substrates, including the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K).[1][2] By preventing the phosphorylation of 4E-BP1, this compound restores its binding to eIF4E, thereby inhibiting cap-dependent mRNA translation, a critical process for the synthesis of proteins involved in cell growth and proliferation.[1][6]
Quantitative Analysis of In-Vitro Activity
The potency and selectivity of this compound have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Potency of this compound in Cellular Assays
| Cell Line | Assay | IC50 (nM) | Reference |
| MDA-MB-468 | p-4EBP1 Inhibition | 1.4 | [3] |
| MDA-MB-468 | p-S6K Inhibition | 0.28 | [3] |
| SUP-B15 | p-4E-BP1 T37/46 Inhibition | ~1 | [1] |
| HCV29 (TSC1-null) | Growth Inhibition | Lower than TSC1-add-back | [3][5] |
Table 2: Selectivity of this compound for mTORC1 over mTORC2
| Cell Line | Metric | Fold Selectivity | Reference |
| MDA-MB-468 | p-AKT IC50 / p-4EBP1 IC50 | ~13 | [3] |
| MDA-MB-468 | p-AKT IC50 / p-4EBP1 IC50 | 13-fold | [7] |
Signaling Pathway Analysis
The following diagram illustrates the mechanism of action of this compound within the mTORC1 signaling pathway.
Caption: Mechanism of this compound action on the mTORC1 signaling pathway.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
Cell Culture
-
Cell Lines: SUP-B15 (human B-cell acute lymphoblastic leukemia), MDA-MB-468 (human breast cancer), and HCV29 (bladder cancer) cell lines were used.[1][2][5]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Immunoblotting
-
Cell Lysis: Cells were treated with this compound or control compounds for the indicated times. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C. Primary antibodies included those against p-4E-BP1 (T37/46), 4E-BP1, p-S6K (T389), S6K, p-AKT (S473), AKT, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Proliferation Assays
-
Method: Cell viability was assessed using assays such as CellTiter-Glo or by propidium iodide staining followed by flow cytometry.[8]
-
Procedure: Cells were seeded in 96-well plates and treated with a dose range of this compound for 48-72 hours.[8]
-
Data Analysis: Luminescence or fluorescence was measured, and the data was normalized to vehicle-treated controls to determine the percentage of viable cells. IC50 values were calculated using non-linear regression analysis.
Cell Cycle Analysis
-
Procedure: Cells were treated with this compound for 48 hours.[8] Cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry, quantifying the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in-vitro effects of this compound.
Caption: General workflow for in-vitro testing of this compound.
Conclusion
The in-vitro data for this compound demonstrates its potent and selective inhibition of mTORC1. Through its bi-steric mechanism, it effectively suppresses the phosphorylation of key downstream effectors, 4E-BP1 and S6K, leading to the inhibition of cell growth and proliferation in various cancer cell line models. The provided experimental protocols and workflows serve as a guide for researchers aiming to further investigate the cellular effects of this compound and similar mTORC1-selective inhibitors. These preclinical studies suggest that the targeted inhibition of mTORC1 by this compound is a promising therapeutic strategy that warrants further investigation in clinical settings.[1][9]
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thelamfoundation.org [thelamfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. Bi-steric mTORC1-selective Inhibitors activate 4EBP1 reversing MYC-induced tumorigenesis and synergize with immunotherapy | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]
RMC-4627: A Technical Guide to a Novel mTORC1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RMC-4627, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental findings.
Core Compound Information
This compound is a third-generation mTOR inhibitor designed for enhanced selectivity and potency against mTORC1.[1][2]
| Property | Value | Reference |
| CAS Number | 2250059-52-8 | MedchemExpress, DC Chemicals |
| Molecular Weight | 1781.17 g/mol | MedchemExpress, DC Chemicals |
| Purity | 99.20% | MedchemExpress |
Mechanism of Action
This compound is a bi-steric inhibitor, meaning it engages two distinct sites on the mTOR protein.[3][4] It is composed of a rapamycin-like core that binds to the FRB domain of mTOR and is covalently linked to an ATP-competitive inhibitor that targets the mTOR kinase active site.[3][4] This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2.[5][6]
The primary mechanism of action of this compound is the selective inhibition of mTORC1 signaling. This leads to the potent inhibition of the phosphorylation of downstream mTORC1 substrates, most notably the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal S6 kinase (S6K).[1][2][6][7] Unlike first-generation (rapalogs) and second-generation (pan-mTOR kinase inhibitors), this compound's selectivity for mTORC1 minimizes the inhibition of mTORC2, thereby avoiding the feedback activation of AKT signaling, a common limitation of less selective inhibitors.[3]
Signaling Pathway
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. This compound specifically targets the mTORC1 branch of this pathway.
Caption: this compound selectively inhibits the mTORC1 signaling pathway.
Quantitative Data
This compound has demonstrated potent and selective inhibition of mTORC1 signaling in various cancer cell lines.
| Cell Line | Assay | IC50 (nM) | Reference |
| MDA-MB-468 | p-4EBP1 (T37/T46) Inhibition | 1.4 | [6] |
| MDA-MB-468 | p-S6K (T389) Inhibition | 0.28 | [6] |
| HCV29 (TSC1-null) | Growth Inhibition | ~10 | [6] |
Experimental Protocols
Western Blotting for mTORC1 Signaling
This protocol outlines a general method for assessing the effect of this compound on mTORC1 signaling pathway components via Western blotting, based on methodologies described in published studies.[1][2]
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., SUP-B15, MDA-MB-468) in appropriate media to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.3 nM to 10 nM) or vehicle control (DMSO) for a specified duration (e.g., 2 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for Western blot analysis.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models. In a model of B-cell acute lymphoblastic leukemia (B-ALL), once-weekly intraperitoneal administration of this compound led to a dose-dependent reduction in leukemic burden.[1][2] Furthermore, it enhanced the efficacy of the tyrosine kinase inhibitor dasatinib.[1][2][7]
Formulation for In Vivo Studies: this compound has been formulated for in vivo use in a vehicle consisting of 5:5:90 (v/w/v) of Transcutol, Solutol HS 15, and water.[3][6]
Conclusion
This compound is a highly potent and selective bi-steric mTORC1 inhibitor with a well-defined mechanism of action. Its ability to potently suppress 4E-BP1 phosphorylation while sparing mTORC2 activity represents a significant advancement over previous generations of mTOR inhibitors. Preclinical data strongly support its potential as a therapeutic agent in cancers with hyperactivated mTORC1 signaling. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of mTORC1 activate 4EBP1 and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]
The Dawn of a New Era in mTOR Inhibition: A Technical Guide to Bi-Steric Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mammalian target of rapamycin (mTOR) is a pivotal kinase that orchestrates cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of numerous cancers and other diseases, making it a prime therapeutic target. For years, mTOR inhibitors have been classified into two main generations: the allosteric inhibitors (rapalogs) and the ATP-competitive kinase inhibitors (TORKis). However, these agents have faced limitations, including incomplete inhibition of mTOR Complex 1 (mTORC1) by rapalogs and dose-limiting toxicities associated with dual mTORC1/mTORC2 inhibition by TORKis. This has spurred the development of a third generation of mTOR inhibitors: the bi-steric inhibitors. These innovative molecules are engineered to simultaneously engage both the allosteric (FRB) and the kinase active sites of mTORC1, leading to potent, selective, and durable inhibition. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and preclinical and clinical development of bi-steric mTOR inhibitors, offering a comprehensive resource for researchers and drug developers in the field of oncology and beyond.
The mTOR Signaling Pathway: A Central Regulator of Cellular Homeostasis
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2, which act as central hubs for integrating intracellular and extracellular signals to control a multitude of cellular processes.[1][2]
-
mTOR Complex 1 (mTORC1): This complex is sensitive to nutrient and growth factor availability and is the primary target of rapamycin.[2][3] Key components of mTORC1 include mTOR, Raptor, and mLST8. mTORC1 promotes cell growth and proliferation by phosphorylating downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] Phosphorylation of 4E-BP1 leads to its dissociation from the translation initiation factor eIF4E, allowing for the translation of mRNAs crucial for cell growth and proliferation.[4]
-
mTOR Complex 2 (mTORC2): This complex is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization.[2] Its core components include mTOR, Rictor, mSIN1, and mLST8. A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[5]
Dysregulation of the mTOR pathway, often through mutations in upstream components like PI3K, PTEN, or TSC1/2, leads to hyperactivation of mTORC1 signaling, a common driver of tumorigenesis.[4]
Caption: Simplified mTOR signaling pathway.
The Evolution of mTOR Inhibitors: From Rapalogs to Bi-sterics
The quest to effectively target mTOR has led to the development of three distinct generations of inhibitors.
-
First-Generation (Rapalogs): Rapamycin and its analogs (rapalogs) like everolimus and temsirolimus are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTOR, leading to partial inhibition of mTORC1.[3] A significant drawback of rapalogs is their incomplete inhibition of 4E-BP1 phosphorylation, which allows for continued cap-dependent translation of oncogenic proteins.[4]
-
Second-Generation (TORKi): To overcome the limitations of rapalogs, ATP-competitive mTOR kinase inhibitors (TORKi) were developed. These small molecules target the kinase domain of mTOR and inhibit both mTORC1 and mTORC2. While they effectively block 4E-BP1 phosphorylation, their clinical utility has been hampered by dose-limiting toxicities, such as hyperglycemia, which are attributed to the inhibition of mTORC2 and subsequent disruption of Akt signaling.[4][6]
-
Third-Generation (Bi-steric Inhibitors): The development of bi-steric inhibitors represents a paradigm shift in mTOR-targeted therapy. These molecules are designed as bifunctional compounds, typically consisting of a rapamycin-like macrocycle linked to an ATP-competitive mTOR kinase inhibitor.[6][7] This unique design allows them to simultaneously engage both the allosteric FRB domain and the orthosteric kinase active site of mTOR, resulting in potent and highly selective inhibition of mTORC1.[8]
Caption: Binding sites of different mTOR inhibitor generations.
Key Bi-steric mTOR Inhibitors and Their Pharmacological Profiles
Several bi-steric mTOR inhibitors have emerged from discovery and development programs, with some advancing to clinical evaluation. These compounds exhibit remarkable potency and selectivity for mTORC1 over mTORC2.
| Compound | Target | IC50 (nM) | mTORC1/mTORC2 Selectivity | Reference(s) |
| RapaLink-1 | p-4EBP1 (T37/46) | 1.56 | Modest | [5][9] |
| p-S6 (S235/236) | 1.56 | [9] | ||
| RMC-4627 | p-4EBP1 | 1.4 | ~13-fold | |
| p-S6K | 0.28 | |||
| RMC-5552 | p-S6K | 0.14 | ~40-fold | [1][10] |
| p-4EBP1 | 0.48 | [1][10] | ||
| p-AKT | 19 | [1][10] | ||
| RMC-6272 | p-4EBP1 | 0.44 | ~27-fold | [3][11] |
| p-AKT | 12 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of the specified substrate by 50% in cellular assays. mTORC1/mTORC2 selectivity is often calculated as the ratio of the IC50 for an mTORC2 substrate (e.g., p-AKT) to an mTORC1 substrate (e.g., p-4EBP1).
Structure-Activity Relationship (SAR) of Bi-steric mTOR Inhibitors
The design of bi-steric mTOR inhibitors involves the strategic modification of three key components: the rapamycin core, the linker, and the ATP-competitive kinase inhibitor moiety. These modifications have a profound impact on the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[3]
-
Rapamycin Core Modifications: Alterations to the rapamycin macrocycle, such as the reduction of the C32 carbonyl to a hydroxyl group in RMC-6272 and RMC-5552, can enhance chemical stability and modulate binding affinity to FKBP12.
-
Linker Optimization: The length and composition of the linker connecting the two pharmacophores are critical for optimal simultaneous binding to both the FRB and kinase domains. Studies with RapaLink compounds demonstrated that a longer linker is necessary for potent bivalent inhibition.[12]
-
Kinase Inhibitor Moiety: The choice of the ATP-competitive inhibitor significantly influences both potency and selectivity. For instance, replacing the MLN0128-derived moiety in RapaLink-1 with a "rigid-MLN" in compound 21 resulted in a substantial increase in mTORC1/mTORC2 selectivity.[3]
Caption: Key structural components influencing bi-steric inhibitor properties.
Preclinical and Clinical Development of Bi-steric mTOR Inhibitors
Bi-steric mTOR inhibitors have demonstrated promising preclinical activity in a variety of cancer models, particularly those with hyperactivated mTORC1 signaling due to mutations in genes like TSC1 or TSC2.[4] These compounds have been shown to induce profound and durable suppression of mTORC1 signaling, leading to growth inhibition and, in some cases, apoptosis.[4]
A notable example is RMC-5552 , which is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) for the treatment of patients with advanced solid tumors.[13] This open-label, multicenter study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552.[13] Initial results have shown that RMC-5552 is clinically active at tolerable doses.[4] A key finding from the trial is that the selective inhibition of mTORC1 by RMC-5552 mitigates the hyperglycemia associated with mTORC2 inhibition, a significant advantage over second-generation mTOR inhibitors.[4]
Detailed Experimental Protocols
The characterization of bi-steric mTOR inhibitors relies on a suite of robust in vitro and in vivo assays. Below are outlines of key experimental protocols.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by test compounds.
Workflow:
Caption: Workflow for an in vitro mTORC1 kinase assay.
Methodology:
-
Cell Lysis: Lyse cells expressing tagged mTORC1 components in a CHAPS-containing buffer to preserve the integrity of the complex.
-
Immunoprecipitation: Use antibodies against the tagged protein (e.g., anti-HA for HA-Raptor) to pull down the mTORC1 complex.
-
Inhibitor Incubation: Incubate the immunoprecipitated mTORC1 with varying concentrations of the bi-steric inhibitor.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and a recombinant substrate, such as GST-4E-BP1.
-
Reaction Termination and Analysis: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of bi-steric inhibitors to block mTORC1 signaling in a cellular context.
Methodology:
-
Cell Treatment: Treat cancer cell lines with varying concentrations of the bi-steric inhibitor for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) and an mTORC2 substrate (p-Akt).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the IC50 values for the inhibition of substrate phosphorylation.
Clonogenic Survival Assay
This assay evaluates the long-term effect of bi-steric inhibitors on the reproductive integrity of cancer cells.
Methodology:
-
Cell Seeding: Seed a low number of cells in culture plates.
-
Inhibitor Treatment: Treat the cells with the bi-steric inhibitor at various concentrations.
-
Colony Formation: Allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
Conclusion and Future Directions
Bi-steric mTOR inhibitors represent a significant advancement in the field of mTOR-targeted therapy. Their unique mechanism of action allows for potent and selective inhibition of mTORC1, overcoming the key limitations of previous generations of inhibitors. The promising preclinical data and the encouraging initial clinical findings for RMC-5552 suggest that these agents have the potential to be highly effective treatments for a range of cancers with hyperactivated mTORC1 signaling.
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of bi-steric mTOR inhibitors with other targeted therapies, such as KRAS inhibitors, to overcome resistance mechanisms.[6]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to bi-steric mTOR inhibitor therapy.
-
Expansion to Other Diseases: Investigating the therapeutic potential of these inhibitors in other diseases where mTORC1 dysregulation plays a role, such as neurodevelopmental disorders and autoimmune diseases.
The continued development and clinical evaluation of bi-steric mTOR inhibitors hold great promise for improving the treatment outcomes for patients with a wide range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting mTORC1 with Bi-Steric Inhibitors: A Promising Therapeutic Strategy for RAS-Driven Cancers [synapse.patsnap.com]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 13. astorscientific.us [astorscientific.us]
RMC-4627 Target Validation in Solid Tumors: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the target validation for RMC-4627, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), in the context of solid tumors. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evidence supporting the therapeutic potential of this compound.
Introduction: Targeting mTORC1 in Cancer
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from various growth factors, nutrients, and cellular energy levels to regulate cell growth, proliferation, and metabolism.[1][2] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][3] Dysregulation of the mTOR signaling pathway, particularly hyperactivation of mTORC1, is a common event in a wide range of human cancers, making it a compelling therapeutic target.[1][4]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have shown limited clinical efficacy, partly due to their incomplete inhibition of 4E-BP1 phosphorylation, a key substrate of mTORC1 that controls cap-dependent translation.[2][5] Second-generation mTOR kinase inhibitors, which compete with ATP, inhibit both mTORC1 and mTORC2. However, the inhibition of mTORC2 can lead to dose-limiting toxicities, such as hyperglycemia.[6][7]
This compound is a third-generation, bi-steric mTORC1-selective inhibitor. It is composed of a rapamycin analog covalently linked to an mTOR kinase inhibitor.[6][8] This unique structure allows this compound to simultaneously engage both the allosteric (FRB) and catalytic sites of mTORC1, leading to potent and selective inhibition of mTORC1 signaling while sparing mTORC2.[3][9]
Mechanism of Action of this compound
This compound's bi-steric nature confers high affinity and selectivity for mTORC1. The rapamycin component binds to FKBP12, and this complex then docks to the FRB domain of mTOR. The covalently linked ATP-competitive inhibitor moiety then binds to the mTOR kinase active site within the same mTORC1 complex. This dual binding mechanism leads to a more profound and sustained inhibition of mTORC1 activity compared to first-generation inhibitors.[5][6] A key advantage of this compound is its selectivity for mTORC1 over mTORC2, which is attributed to the specific conformation of the bi-steric molecule that favors binding to the mTORC1 complex.[3][9]
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound on mTORC1.
Preclinical Target Validation: In Vitro Studies
The validation of mTORC1 as the target of this compound in solid tumor models has been demonstrated through a series of in vitro experiments. These studies have consistently shown that this compound potently and selectively inhibits mTORC1 signaling, leading to anti-proliferative effects in cancer cell lines with hyperactivated mTORC1.
Quantitative Analysis of In Vitro Activity
The potency of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of key mTORC1 and mTORC2 pathway phosphoproteins.
| Cell Line | Cancer Type | p-4EBP1 (T37/46) IC50 (nM) | p-S6K (T389) IC50 (nM) | p-AKT (S473) IC50 (nM) | mTORC1/mTORC2 Selectivity (p-AKT IC50 / p-4EBP1 IC50) | Reference |
| MDA-MB-468 | Breast Cancer | 1.4 | 0.28 | 18 | ~13-fold | [4][9] |
| SUP-B15 | B-cell ALL | Potent Inhibition at ~1 nM | Potent Inhibition at ~1 nM | Spared | Not explicitly quantified but demonstrated selectivity | [6][8] |
| HCV29 | Bladder Cancer (TSC1-null) | Potent growth inhibition | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
-
Cell Lines: MDA-MB-468 (breast cancer), HCV29 (bladder cancer, TSC1-null), and SUP-B15 (B-cell acute lymphoblastic leukemia) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, rapamycin, or an mTOR kinase inhibitor (e.g., MLN0128) for specified durations (e.g., 2 hours for signaling studies, 48 hours for proliferation assays).[6][10]
-
Lysate Preparation: Following drug treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 substrates (p-4E-BP1, p-S6K) and mTORC2 substrates (p-AKT Ser473).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6][10]
-
Methodology: Cell viability was assessed using assays such as propidium iodide staining followed by flow cytometry or standard colorimetric assays (e.g., MTT, CellTiter-Glo).
-
Analysis: The percentage of viable cells or the rate of proliferation was determined relative to vehicle-treated control cells to calculate IC50 values.[4][6]
Caption: In vitro experimental workflow for this compound target validation.
Preclinical Target Validation: In Vivo Studies
The anti-tumor efficacy and target engagement of this compound have been evaluated in various in vivo models of solid tumors, providing further validation of its therapeutic potential.
Quantitative Analysis of In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in xenograft models, administered as a single agent or in combination with other targeted therapies.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| SUP-B15 Xenograft | B-cell ALL | Once weekly, intraperitoneal | Dose-dependent reduction in leukemic burden | [6][8] |
| Breast Cancer Xenograft | Breast Cancer | Not specified | Tumor growth inhibition at tolerated doses | [6][8] |
| MYC-driven HCC | Hepatocellular Carcinoma | 10 mg/kg/week, single dose | 20% tumor regression; 50% reduction in MYC levels | [11] |
| TSC1-null HCV29 Xenograft | Bladder Cancer | Not specified | Tumor growth inhibition and increased survival | [4] |
Experimental Protocols
-
Xenografts: Human cancer cell lines (e.g., SUP-B15, HCC1954) were implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD scid gamma mice).[5][6][7]
-
Genetically Engineered Mouse Models (GEMMs): Transgenic mouse models, such as those with MYC-driven hepatocellular carcinoma, were also utilized.[11]
-
Formulation and Dosing: this compound was formulated in a suitable vehicle (e.g., 5/5/90 v/w/v Transcutol/Solutol HS 15/water) and administered to tumor-bearing mice, typically via intraperitoneal injection on a once-weekly schedule.[5][8]
-
Monitoring: Tumor volume was measured regularly using calipers, and animal body weight was monitored as an indicator of toxicity.
-
Sample Collection: At specified time points after the final dose, tumors and plasma were collected for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.[5]
-
IHC and Immunoblotting: Tumor tissues were analyzed by immunohistochemistry (IHC) or immunoblotting to assess the levels of phosphorylated mTORC1 substrates (e.g., p-4EBP1, p-S6) to confirm target engagement in vivo.[4][11]
Caption: In vivo experimental workflow for this compound target validation.
Clinical Development and Future Directions
The preclinical data for this compound and other bi-steric mTORC1 inhibitors, such as the clinical candidate RMC-5552, provide a strong rationale for their clinical development in solid tumors with activated mTORC1 signaling.[6][7][8] A phase 1 clinical trial of RMC-5552 in patients with advanced solid tumors has demonstrated preliminary efficacy and a manageable safety profile, notably with a low incidence of hyperglycemia, which is consistent with its mTORC1 selectivity.[7] The successful on-mechanism-based prophylaxis of oral mucositis further supports the targeted nature of this class of inhibitors.[7] Future studies will likely focus on identifying predictive biomarkers of response and exploring combination therapies to overcome potential resistance mechanisms.
Conclusion
The comprehensive preclinical data presented in this guide strongly support the validation of mTORC1 as the therapeutic target of this compound in solid tumors. Through its novel bi-steric mechanism, this compound achieves potent and selective inhibition of mTORC1, leading to significant anti-tumor activity in both in vitro and in vivo models. The favorable selectivity profile, which avoids the dose-limiting toxicities associated with mTORC2 inhibition, positions this compound and other bi-steric mTORC1 inhibitors as promising next-generation therapeutics for the treatment of cancers with a dependency on the mTORC1 signaling pathway.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
The Precision Strike on Cancer's Growth Engine: A Technical Guide to the Cellular Pathways Affected by RMC-4627
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals. By consisting of a rapamycin monomer covalently linked to the ATP-competitive mTOR kinase inhibitor PP242, this compound achieves a unique mechanism of action that results in profound and sustained inhibition of mTORC1 signaling.[1][2] This leads to the suppression of key downstream effectors, ultimately impacting cell growth, proliferation, and survival in various cancer models. This document summarizes the core mechanism, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the affected signaling pathways.
Core Mechanism of Action: Selective mTORC1 Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell metabolism, growth, and proliferation, and its dysregulation is a frequent event in cancer.[3][4][5] The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2.[3][6] this compound is designed to selectively inhibit mTORC1, which primarily regulates protein synthesis, lipid synthesis, and autophagy.[1][6]
This compound's bi-steric nature allows it to bind to both the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding site of mTOR within the mTORC1 complex. This dual binding leads to more potent and sustained inhibition of mTORC1 activity compared to allosteric inhibitors like rapamycin or traditional ATP-competitive inhibitors alone.[1][3] A key advantage of this compound's selectivity for mTORC1 is the avoidance of mTORC2 inhibition, which can lead to undesirable side effects such as hyperglycemia.[3][7]
Affected Cellular Pathways
The primary cellular pathway affected by this compound is the mTORC1 signaling pathway . Inhibition of mTORC1 by this compound leads to the dephosphorylation and activation of its downstream substrates, most notably the eukaryotic initiation factor 4E-binding proteins (4E-BPs) and the ribosomal protein S6 kinases (S6Ks) .
The 4E-BP/eIF4E Axis and Cap-Dependent Translation
Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its association with eIF4G and the formation of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of mRNAs that encode for proteins involved in cell growth and proliferation, such as cyclins and MYC. By promoting the dephosphorylation of 4E-BP1, this compound effectively suppresses the translation of these key oncogenic proteins.[1]
The S6K Pathway and Protein Synthesis
mTORC1 also phosphorylates and activates S6K, which in turn phosphorylates several substrates, including the ribosomal protein S6 (RPS6). The phosphorylation of RPS6 is thought to enhance the translation of a specific subset of mRNAs. Inhibition of mTORC1 by this compound leads to a reduction in S6K and RPS6 phosphorylation, thereby contributing to the overall decrease in protein synthesis.[1]
Downstream Cellular Consequences
The inhibition of these critical downstream effectors of mTORC1 by this compound culminates in several key anti-cancer effects:
-
Cell Cycle Arrest: By downregulating the expression of cyclins and other cell cycle regulators, this compound induces cell cycle arrest, primarily at the G0/G1 phase.[1][8][9]
-
Induction of Apoptosis: Prolonged inhibition of mTORC1 signaling can lead to programmed cell death (apoptosis) in cancer cells.[1][8]
-
Inhibition of Tumor Growth: In preclinical xenograft models of various cancers, including B-cell acute lymphoblastic leukemia (B-ALL) and tumors with TSC1/TSC2 loss, this compound has demonstrated significant anti-tumor activity.[1][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Potency of this compound in B-ALL Cell Lines
| Cell Line | Parameter | This compound | MLN0128 (TOR-KI) | Rapamycin | Reference |
| SUP-B15 | IC50 (p4E-BP1 T37/46) | ~1 nM | ~8 nM | >100 nM | [1] |
| SUP-B15 | IC50 (pS6 S240/244) | ~0.3 nM | ~2 nM | ~0.1 nM | [1] |
| SUP-B15 | Apoptosis (Sub-G1) | Concentration-dependent increase | Slight increase | No significant increase | [8] |
Table 2: In Vivo Efficacy of this compound in a B-ALL Xenograft Model
| Treatment Group | Dose | Reduction in Leukemic Burden | Reference |
| This compound | 3 mg/kg (once weekly) | >50% | [1][2] |
| This compound | 10 mg/kg (once weekly) | ~90% | [1][2] |
Table 3: Effect of this compound on Cell Viability in TSC1-null Cells
| Cell Line | Parameter | This compound | RMC-6272 | Rapamycin | MLN0128 | Reference |
| HCV29 (TSC1-null) | Max Growth Inhibition | ~70% | ~70% | ~50% | ~55% | [9][10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Cell Culture and Reagents
-
Cell Lines: Human B-ALL cell lines (e.g., SUP-B15) and other cancer cell lines with hyperactivated mTORC1 signaling (e.g., TSC1-null HCV29 bladder cancer cells) were used.[1][9]
-
Culture Conditions: Cells were maintained in appropriate growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: this compound, MLN0128, and rapamycin were dissolved in DMSO to create stock solutions and then diluted in culture media for experiments.[1]
Immunoblotting
-
Objective: To assess the phosphorylation status of key proteins in the mTORC1 signaling pathway.
-
Procedure:
-
Cells were treated with the indicated compounds for a specified duration.
-
Cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-4E-BP1, 4E-BP1, p-S6K, S6K, p-S6, S6, AKT, p-AKT).[1]
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of this compound on cell proliferation and survival.
-
Procedure (Cell Viability):
-
Cells were seeded in 96-well plates and treated with a range of drug concentrations.
-
After a specified incubation period (e.g., 48-72 hours), cell viability was assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Procedure (Apoptosis):
-
Cells were treated with the indicated compounds.
-
Apoptosis was measured by flow cytometry after staining with Annexin V and propidium iodide (PI) or by analyzing the sub-G1 population in cell cycle analysis.[8]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Cells were treated with the indicated compounds for a specified time.
-
Cells were harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., NOD-SCID) were subcutaneously or intravenously injected with cancer cells.
-
Once tumors were established, mice were randomized into treatment groups.
-
This compound was administered via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules.[1][2]
-
Tumor volume and body weight were monitored regularly.
-
At the end of the study, tumors and tissues were collected for pharmacodynamic analysis (e.g., immunoblotting for target modulation).
-
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the mTORC1 pathway. Its unique bi-steric mechanism allows for potent and selective suppression of mTORC1 signaling, leading to robust anti-proliferative and pro-apoptotic effects in various cancer models. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a solid foundation for further research and clinical development. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists working to unravel the complexities of mTORC1 signaling and develop next-generation cancer therapies.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of dual mTORC1 and mTORC2 inhibitors in melanoma cells: prodigiosin vs. obatoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thelamfoundation.org [thelamfoundation.org]
- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
RMC-4627 Preclinical Research: A Technical Guide to a Novel Bi-steric mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Preclinical data have demonstrated its efficacy in various cancer models, particularly those with hyperactivated mTORC1 signaling. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted therapies.
Core Mechanism of Action
This compound is a bi-steric inhibitor composed of a rapamycin monomer covalently linked to the ATP-competitive mTOR kinase inhibitor PP242.[1] This unique structure allows this compound to bind to both the FRB domain (via the rapamycin-FKBP12 complex) and the kinase active site of mTOR, leading to potent and selective inhibition of mTORC1.[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit 4E-BP1 phosphorylation, this compound effectively suppresses the phosphorylation of both major mTORC1 substrates: S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3] This complete inhibition of mTORC1 signaling leads to the suppression of oncogenic protein translation and subsequent anti-tumor effects.[3] Importantly, this compound displays significant selectivity for mTORC1 over mTORC2, thereby avoiding the potential toxicities and feedback activation of AKT associated with dual mTORC1/mTORC2 inhibitors.[2][3]
Signaling Pathway Diagram
Caption: this compound selectively inhibits mTORC1, blocking downstream signaling.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | MesoScale Discovery | p-4EBP1 (T37/T46) | 6.37 | [2] |
| MDA-MB-468 | Breast Cancer | MesoScale Discovery | p-S6K (T389) | 0.98 | [2] |
| SUP-B15 | B-ALL | Immunoblot | p-4E-BP1 | ~1 | [3] |
| SUP-B15 | B-ALL | Immunoblot | p-S6 | ~0.3 | [3] |
| HCV29 (TSC1-null) | Bladder Cancer | Growth Inhibition | Cell Viability | <10 | [4][5] |
Table 2: In Vivo Efficacy of this compound in a B-ALL Xenograft Model
| Treatment Group | Dose and Schedule | Endpoint | Result | Reference |
| This compound | 3 mg/kg, i.p., once weekly | Leukemic Burden Reduction | >50% | [1][3] |
| This compound | 10 mg/kg, i.p., once weekly | Leukemic Burden Reduction | ~90% | [1][3] |
| This compound + Dasatinib | Combination Therapy | Leukemic Burden | Significantly enhanced activity of dasatinib | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted during the preclinical evaluation of this compound.
In Vitro Cell-Based Assays
Human B-cell acute lymphoblastic leukemia (B-ALL) cell line SUP-B15 and breast cancer cell line MDA-MB-468 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cells were treated with this compound at indicated concentrations for 2 hours. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: phospho-4E-BP1 (T37/T46), phospho-S6 (S240/S244), total 4E-BP1, total S6, and β-actin. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell viability was assessed using a propidium iodide staining and flow cytometry-based assay. SUP-B15 cells were treated with this compound for 48 hours. After treatment, cells were harvested, washed with PBS, and stained with propidium iodide. The percentage of viable cells was determined by flow cytometry.[3]
In Vivo Xenograft Studies
Female NOD scid gamma (NSG) mice (6-8 weeks old) were used for the B-ALL xenograft model.[2] All animal experiments were conducted in accordance with institutional guidelines.
SUP-B15 cells were injected intravenously into NSG mice. Once the leukemic burden was established, mice were randomized into treatment groups. This compound was formulated in a vehicle of 5/5/90 (v/w/v) Transcutol/Solutol HS 15/water and administered via intraperitoneal (i.p.) injection once weekly.[2]
Tumor burden was monitored by measuring the percentage of human CD19-positive cells in the bone marrow via flow cytometry.[3] At the end of the study, mice were euthanized, and tissues were collected for pharmacodynamic analysis.
Experimental Workflow Diagram
References
- 1. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 2. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thelamfoundation.org [thelamfoundation.org]
Methodological & Application
Application Notes and Protocols for RMC-4627 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] It operates by binding to both the FKBP12-rapamycin binding (FRB) domain and the mTOR kinase active site, leading to a more profound and sustained inhibition of mTORC1 signaling compared to traditional allosteric (rapalogs) or kinase inhibitors.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell signaling, viability, and proliferation.
Mechanism of Action
This compound selectively inhibits mTORC1, a crucial regulator of cell growth, proliferation, and metabolism.[5] mTORC1 phosphorylates several downstream targets, most notably the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K).[2][3][4] By inhibiting these phosphorylation events, this compound effectively suppresses cap-dependent mRNA translation and protein synthesis, leading to cell cycle arrest and, in some cases, apoptosis.[3][6] A key feature of this compound is its selectivity for mTORC1 over mTORC2, thereby avoiding the feedback activation of AKT signaling often observed with pan-mTOR inhibitors.[2][3][4]
Signaling Pathway Diagram
Caption: this compound selectively inhibits mTORC1, preventing phosphorylation of S6K and 4E-BP1.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values for Inhibition of mTORC1 Signaling
| Cell Line | Downstream Target | IC50 (nM) | Reference |
| MDA-MB-468 | p-4EBP1 | 1.4 | [7] |
| MDA-MB-468 | p-S6K | 0.28 | [7] |
| SUP-B15 | p-4EBP1 | ~1.0 | [6] |
| SUP-B15 | pS6 | ~0.3 | [6] |
Table 2: Effects of this compound on Cell Cycle and Viability
| Cell Line | Assay | Concentration (nM) | Duration (hours) | Observed Effect | Reference |
| SUP-B15 | Cell Cycle | 0.3 | 48 | G1 arrest | [3][6] |
| SUP-B15 | Apoptosis (Sub-G1) | 1-10 | 48 | Increased apoptosis | [3][6] |
| HCV29 | Growth Inhibition | ~1.0 | Not specified | ~70% maximal growth inhibition | [7][8] |
| EC4 | Viability (MTT) | 10-100 | 48 | Reduced cell proliferation and viability | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., SUP-B15, MDA-MB-468)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells according to standard protocols for the specific cell line.
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -80°C for long-term storage or -20°C for up to a month.[1]
-
On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed cells in multi-well plates at a density appropriate for the duration of the experiment and the specific assay to be performed. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 2, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blotting for mTORC1 Signaling
This protocol is for assessing the phosphorylation status of mTORC1 downstream targets.
Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-S6K, anti-S6K, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow Diagram:
Caption: The workflow for a standard MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000 - 5,000 cells/well) and allow them to attach overnight.[9][12]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
At the end of the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[13]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the percentage of apoptotic cells by analyzing DNA content.
Protocol:
-
Seed cells and treat with this compound as described in the general treatment protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry. Apoptotic cells will appear in the sub-G1 peak due to DNA fragmentation.[3]
Concluding Remarks
This compound is a valuable tool for studying the role of the mTORC1 pathway in cancer biology. The protocols outlined above provide a framework for investigating its cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment concentrations and durations is crucial for obtaining meaningful and reproducible data. The sustained inhibitory effect of this compound, even after washout, presents unique opportunities for intermittent dosing studies in preclinical models.[3][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [escholarship.org]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 7. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
Recommended RMC-4627 concentration for in-vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of RMC-4627, a potent and selective bi-steric inhibitor of mTORC1, in various in-vitro assays.
Introduction
This compound is a bi-steric inhibitor that selectively targets the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] Its unique mechanism of action involves binding to both the FKBP12/FRB domain and the mTOR kinase active site, leading to potent and selective inhibition of mTORC1 signaling.[4] This results in the activation of 4EBP1 and subsequent suppression of tumor growth.[1] Unlike pan-mTOR inhibitors, this compound shows significant selectivity for mTORC1 over mTORC2, minimizing off-target effects on pathways regulated by mTORC2, such as AKT phosphorylation.[2][3][4]
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound selectively inhibits mTORC1, blocking downstream signaling.
Recommended In-Vitro Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific assay. The following tables summarize effective concentrations from published studies.
Table 1: Effective Concentrations of this compound in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| mTORC1 Substrate Phosphorylation | SUP-B15 | 0.3 nM | Reduction in pS6 | [2][3] |
| SUP-B15 | 1 nM | Reduction in p4E-BP1 | [2][3] | |
| SUP-B15 | 10 nM | Partial reduction in pAKT | [2][3] | |
| Cell Cycle Arrest | SUP-B15, p190 | 0.3 nM - 1 nM | G1 cell cycle arrest similar to 100 nM MLN0128 | [2][3] |
| Apoptosis | SUP-B15, p190 | ~1 nM | Similar effect on cell survival as 100 nM MLN0128 | [2][3] |
Table 2: IC50 Values of this compound in MDA-MB-468 Cells
| Target | IC50 | Reference |
| p-4EBP1 (T37/T46) | 1.4 nM / 6.37 nM | [4][5] |
| p-S6K | 0.28 nM / 0.98 nM | [4][5] |
| mTORC1/mTORC2 Selectivity | ~13-fold to 31-fold | [4] |
Experimental Protocols
Stock Solution Preparation
-
Solvent: Prepare stock solutions in high-quality, anhydrous DMSO.
-
Concentration: A common stock concentration is 10 mM. For this compound (MW: 1781.17 g/mol ), dissolve 1.78 mg in 100 µL of DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
General Cell Culture Treatment Workflow
The following diagram outlines a general workflow for treating cultured cells with this compound.
Caption: General workflow for in-vitro cell treatment with this compound.
Western Blotting for mTORC1 Signaling
This protocol is for assessing the phosphorylation status of mTORC1 substrates.
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 2-4 hours), wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
Phospho-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability/Proliferation Assay
This protocol can be used to determine the effect of this compound on cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as:
-
MTS/MTT Assay: Add the reagent to each well and incubate as per the manufacturer's instructions. Read the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of mTORC1, effective at low nanomolar concentrations in various in-vitro models. The provided protocols and concentration ranges serve as a starting point for experimental design. Researchers are encouraged to optimize these conditions for their specific cell lines and experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store RMC-4627 for research
For Research Use Only
Introduction
RMC-4627 is a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] As a bi-steric inhibitor, it demonstrates enhanced selectivity and sustained inhibition of mTORC1 signaling, making it a valuable tool for investigating the role of the mTORC1 pathway in various cellular processes, including tumor growth and proliferation.[2][3] These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.
Chemical Properties
| Property | Value |
| CAS Number | 2250059-52-8 |
| Molecular Formula | C₉₃H₁₄₁N₁₁O₂₃ |
| Molecular Weight | 1781.17 g/mol |
| Appearance | White to light yellow solid |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the activity of this compound. The following table summarizes the recommended conditions.
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Stock Concentration | 100 mg/mL (56.14 mM)[1][4][5] |
| Dissolution Aid | Ultrasonic agitation may be required.[1][4][5] |
| Solvent Quality | Use newly opened, anhydrous (non-hygroscopic) DMSO.[1][4][5] |
| Storage of Solid Compound | -20°C, sealed from light and moisture.[1][4] |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4][5] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[4][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common concentration for in vitro studies.[2][6]
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.78 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 1.78 mg of compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Formulation for In Vivo Studies
For animal studies, this compound can be formulated in a vehicle suitable for intraperitoneal (i.p.) injection. A commonly used vehicle is a mixture of Transcutol, Solutol HS 15, and water.[3][7]
Materials:
-
This compound
-
Transcutol
-
Solutol HS 15
-
Sterile water for injection
Procedure:
-
Prepare a vehicle solution consisting of 5% Transcutol and 5% Solutol HS 15 in 90% water (v/w/v).[3][7]
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing.
-
Ensure the final formulation is a clear, homogenous solution. Gentle warming and vortexing may be required.
-
Prepare the formulation fresh on the day of administration.
Visualization of Pathways and Workflows
This compound Mechanism of Action: mTORC1 Signaling Pathway
This compound is a selective inhibitor of mTORC1, a key regulator of cell growth and proliferation.[1][2] The diagram below illustrates the canonical mTORC1 signaling pathway and the point of inhibition by this compound.
Caption: this compound selectively inhibits mTORC1, blocking downstream signaling to S6K1 and 4E-BP1.
Experimental Workflow: this compound Stock Solution Preparation
The following diagram outlines the key steps for preparing a stock solution of this compound for research use.
Caption: Workflow for the preparation of a ready-to-use this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 7. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-4627 and Dasatinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of the combination therapy involving RMC-4627, a selective mTORC1 inhibitor, and dasatinib, a multi-targeted tyrosine kinase inhibitor. This combination has shown promise in nonclinical models of B-cell acute lymphoblastic leukemia (B-ALL), a hematological malignancy often characterized by aberrant signaling through the PI3K/mTOR and BCR-ABL pathways. Dasatinib targets the BCR-ABL fusion protein and SRC family kinases, while this compound selectively inhibits mTORC1, a key regulator of cell growth and proliferation.[1][2] The rationale for this combination lies in the potential for synergistic cytotoxicity by simultaneously targeting distinct but interconnected signaling nodes that drive leukemic cell survival and proliferation.[1][3] These protocols are intended to guide researchers in the design and execution of experiments to further investigate the efficacy and mechanism of action of this combination therapy.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the combination of this compound and dasatinib in a B-ALL xenograft model using the SUP-B15 cell line.
Table 1: In Vivo Efficacy of this compound and Dasatinib Combination Therapy in a SUP-B15 Xenograft Model [1][4]
| Treatment Group | Dose and Schedule | Mean Human Leukemia Burden in Bone Marrow (% hCD19+ cells) | Standard Error of the Mean (SEM) | P-value vs. Dasatinib Monotherapy | P-value vs. This compound Monotherapy |
| Vehicle | N/A | Not Reported | Not Reported | Not Reported | Not Reported |
| Dasatinib (Das) | 5 mg/kg, oral gavage, once daily | ~30% reduction from vehicle | Not Reported | N/A | Not Reported |
| This compound (RMC) | 3 mg/kg, intraperitoneal, once weekly | >50% reduction from vehicle | Not Reported | Not Reported | N/A |
| Dasatinib + this compound | 5 mg/kg (Das) + 3 mg/kg (RMC) | Near eradication | Not Reported | < 0.0001 | 0.0002 |
Table 2: Pharmacodynamic Effects of this compound and Dasatinib on Key Signaling Proteins in a SUP-B15 Xenograft Model [1]
| Treatment Group | Mean p4E-BP1 (T37/T46) Signal | SEM | Mean pS6 (S240/S244) Signal | SEM | Mean Phosphotyrosine (pY100) Signal | SEM |
| Vehicle | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Dasatinib (Das) | Partial Reduction | Not Reported | Partial Reduction | Not Reported | Strong Reduction | Not Reported |
| This compound (RMC) | Strong Reduction | Not Reported | Strong Reduction | Not Reported | No significant change | Not Reported |
| Dasatinib + this compound | Strong Reduction | Not Reported | Strong Reduction | Not Reported | Strong Reduction | Not Reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating the this compound and dasatinib combination therapy.
Experimental Protocols
Cell Culture of SUP-B15 Human B-ALL Cells
This protocol is for the routine culture of the SUP-B15 cell line, which is a B cell precursor leukemia cell line positive for the BCR-ABL fusion gene.[5]
Materials:
-
SUP-B15 cell line (e.g., ATCC CRL-1929)
-
Iscove's Modified Dulbecco's Medium (IMDM) or McCoy's 5A Medium[5][6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Sterile, vented T-75 cell culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
-
Centrifuge
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.[7]
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium in a T-75 flask.
-
-
Routine Maintenance:
-
SUP-B15 cells grow in suspension.[5]
-
Maintain cell density between 0.5 x 10^6 and 2.0 x 10^6 viable cells/mL.
-
To subculture, determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a seeding density of approximately 0.5 x 10^6 cells/mL with fresh, pre-warmed complete growth medium.
-
Typically, split the culture 1:2 to 1:3 every 2-3 days.
-
In Vitro Cell Viability (MTT) Assay
This protocol describes a method to assess the cytotoxic effects of this compound and dasatinib, alone and in combination, on leukemia cells.
Materials:
-
SUP-B15 cells
-
Complete growth medium
-
This compound and Dasatinib stock solutions (dissolved in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest SUP-B15 cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and dasatinib in complete growth medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Add the drug solutions (e.g., 10 µL of a 10x stock) to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.[9]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Combination effects can be analyzed using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
Western Blot Analysis of Phosphorylated Proteins
This protocol is for the detection of changes in the phosphorylation status of key proteins in the mTORC1 and BCR-ABL/SRC signaling pathways.
Materials:
-
Treated and untreated cell pellets or tumor tissue lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[11]
-
Primary antibodies (e.g., anti-phospho-S6, anti-phospho-4E-BP1, anti-phospho-CrkL, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cell pellets or homogenized tumor tissue in ice-cold RIPA buffer with inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.
-
In Vivo B-ALL Xenograft Model
This protocol describes the establishment of a B-ALL xenograft model in immunodeficient mice and subsequent treatment with this compound and dasatinib.
Materials:
-
SUP-B15 cells
-
NOD scid gamma (NSG) mice (6-8 weeks old)[1]
-
Sterile PBS
-
This compound (for intraperitoneal injection)
-
Dasatinib (for oral gavage)
-
Vehicle solutions for both drugs
-
Insulin syringes with 27-30G needles
-
Oral gavage needles
-
Flow cytometer and antibodies (e.g., anti-human CD19, anti-mouse CD45)
Procedure:
-
Xenograft Establishment:
-
Harvest and wash SUP-B15 cells, then resuspend in sterile PBS at a concentration of 5-10 x 10^6 cells per 200 µL.
-
Inject the cell suspension intravenously (i.v.) via the tail vein into each NSG mouse.[1]
-
Monitor the mice for signs of engraftment and disease progression. Engraftment can be confirmed by flow cytometric analysis of peripheral blood for human CD19+ cells, typically detectable within 18-20 days.[1]
-
-
Drug Treatment:
-
Once leukemia is established (e.g., day 19 post-injection), randomize the mice into treatment groups.[1]
-
Administer this compound at 3 mg/kg via intraperitoneal (i.p.) injection once weekly.[1]
-
Administer dasatinib at 5 mg/kg via oral gavage once daily.[1]
-
Treat a control group with the respective vehicles.
-
The duration of treatment in the reference study was 22 doses of dasatinib and 4 doses of this compound.[1]
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and harvest bone marrow and/or spleen.
-
Prepare single-cell suspensions from the harvested tissues.
-
Quantify the percentage of human leukemia cells (hCD19+) and mouse hematopoietic cells (mCD45+) using flow cytometry.
-
-
Pharmacodynamic Analysis:
-
A cohort of mice can be used for pharmacodynamic studies.
-
At a specified time point after the final dose (e.g., 4-5 hours), harvest tissues and prepare lysates for Western blot analysis as described in Protocol 3 to assess target engagement.[1]
-
Concluding Remarks
The provided protocols and data offer a comprehensive framework for the preclinical investigation of this compound and dasatinib combination therapy. The synergistic activity observed in B-ALL models highlights the potential of this dual-targeting strategy. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems and to further explore the molecular mechanisms underlying the observed synergy. Careful consideration of appropriate controls and statistical analysis is crucial for the robust interpretation of results.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. nirlab.org [nirlab.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. inventbiotech.com [inventbiotech.com]
Application Notes and Protocols: Western Blot for p-4E-BP1 Following RMC-4627 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers. A key downstream effector of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from the eukaryotic initiation factor eIF4E, allowing for cap-dependent translation of mRNAs essential for cell growth and proliferation to proceed. RMC-4627 is a potent and selective inhibitor of mTORC1.[1] By inhibiting mTORC1, this compound prevents the hyperphosphorylation of 4E-BP1, thereby suppressing tumor growth.[1][2]
Western blotting is a widely used technique to detect and quantify the phosphorylation status of proteins like 4E-BP1, providing a direct measure of mTORC1 activity and the efficacy of inhibitors like this compound. This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation of 4E-BP1 at threonine 37/46 (p-4E-BP1) in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTORC1 signaling pathway and the experimental workflow for the Western blot protocol.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on 4E-BP1 phosphorylation in different cell lines as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | % Inhibition of p-4E-BP1 | Reference |
| EC4 MYC-driven HCC | 100 nM | 48 hours | 55% | [3] |
| SUP-B15 | 1 nM | Not Specified | Reduction observed | [4] |
| SUP-B15 | 10 nM | 4 hours (sustained after 16hr washout) | Significant inhibition | [1][4] |
| MDA-MB-468 | EC50 = ~1-10 nM | 2 hours | 50% | [5] |
EC50: The concentration of a drug that gives half-maximal response.
Experimental Protocol: Western Blot for p-4E-BP1
This protocol is optimized for the detection of phosphorylated 4E-BP1.
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., SUP-B15, MDA-MB-468) and culture media.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (12-15%).
-
Transfer Buffer: Towbin buffer.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-4E-BP1 (Thr37/46) antibody.
-
Rabbit or mouse anti-total 4E-BP1 antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.3 nM, 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for the desired duration (e.g., 2, 4, 16, or 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-4E-BP1) in 5% BSA/TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To detect total 4E-BP1 and a loading control, the membrane can be stripped and reprobed.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-4E-BP1 signal to the total 4E-BP1 signal and/or the loading control.
-
Troubleshooting and Key Considerations
-
Phosphatase Inhibition: It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of 4E-BP1.
-
Blocking Agent: Use BSA for blocking instead of non-fat dry milk, as milk contains phosphoproteins that can cause high background.
-
Antibody Validation: Ensure the specificity of the phospho-specific antibody by including appropriate controls, such as lysates from untreated cells and cells treated with a known activator of the mTORC1 pathway.
-
Loading Control: Always include a loading control to ensure equal protein loading across all lanes.
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment with this compound to determine the optimal conditions for observing the desired effect on p-4E-BP1 levels in your specific cell line.
References
- 1. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-4627 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] By binding to both the FKBP12-rapamycin binding (FRB) domain and the active site of mTOR, this compound effectively suppresses the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6K.[3][4] This dual binding mechanism contributes to a sustained duration of action.[3] Dysregulation of the mTORC1 signaling pathway is a common feature in various cancers, making it a compelling target for therapeutic intervention.[3][5] Preclinical studies in various animal models have demonstrated the anti-tumor efficacy of this compound, both as a single agent and in combination with other targeted therapies.[1][6] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models based on published preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound in various mouse models.
Table 1: In Vivo Dosing Regimens for this compound in Mouse Models
| Animal Model | Cancer Type | This compound Dose (mg/kg) | Route of Administration | Dosing Schedule | Combination Agent (Dose) | Efficacy Endpoint | Reference |
| NSG Mice | B-Cell Acute Lymphoblastic Leukemia (B-ALL) Xenograft (SUP-B15 cells) | 0.3, 1, 3, 10 | Intraperitoneal (ip) | Once weekly (qw) | N/A | Reduction of leukemic burden | [1][3] |
| NSG Mice | B-Cell Acute Lymphoblastic Leukemia (B-ALL) Xenograft (SUP-B15 cells) | 3 | Intraperitoneal (ip) | Once weekly (qw) | Dasatinib (5 mg/kg, po, qd) | Enhanced reduction of leukemic burden | [1][2] |
| Transgenic Mice | MYC-driven Hepatocellular Carcinoma (HCC) | 10 | Intraperitoneal (ip) | Once weekly (qw) | N/A | Reduction in liver tumor nodules and tumor volume | [6] |
Pharmacokinetic Analysis
Detailed quantitative in vivo pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and half-life) are not extensively available in the public domain. Preclinical studies have focused primarily on the pharmacodynamic effects and efficacy of the compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on methodologies described in preclinical efficacy studies.
Protocol 1: Monotherapy Efficacy Study in a B-ALL Xenograft Mouse Model
This protocol is adapted from studies investigating the single-agent efficacy of this compound in a B-cell acute lymphoblastic leukemia xenograft model.[1][3]
1. Animal Model:
-
Species: Mouse
-
Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG)
-
Age: 5-7 weeks
-
Sex: Female
2. Cell Line and Implantation:
-
Cell Line: SUP-B15 (human Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia)
-
Implantation: Intravenous (iv) injection of SUP-B15 cells into NSG mice.
3. Drug Formulation:
-
Vehicle: A mixture of 5% Transcutol, 5% Solutol HS 15, and 90% Water (v/v/v).[5][6]
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess.
-
Dissolve the this compound powder in the vehicle.
-
Vortex or sonicate the solution to ensure complete dissolution and homogeneity.
-
Store the solution protected from light. Prepare fresh for each dosing day.
-
4. Administration:
-
Route: Intraperitoneal (ip) injection.
-
Dose: 0.3, 1, 3, or 10 mg/kg.
-
Volume: Typically 100-200 µL, depending on the final concentration of the dosing solution and the weight of the mouse.
-
Schedule: Once weekly (qw) for a specified duration (e.g., 4 weeks).[1][3]
5. Monitoring and Endpoints:
-
Tumor Burden: Monitor the percentage of human CD19+ cells in the bone marrow and peripheral blood using flow cytometry.
-
Pharmacodynamics: Assess the phosphorylation levels of mTORC1 substrates (e.g., p4E-BP1, pS6) in bone marrow or tumor tissue samples via methods such as Western blot or Meso Scale Discovery (MSD) assays.[1]
-
Toxicity: Monitor the body weight of the mice regularly (e.g., twice weekly). Observe for any clinical signs of toxicity.
Protocol 2: Combination Therapy Efficacy Study in a B-ALL Xenograft Mouse Model
This protocol outlines a combination study of this compound with the tyrosine kinase inhibitor dasatinib.[1][2]
1. Animal Model and Cell Implantation:
-
As described in Protocol 1.
2. Drug Formulation:
-
This compound: Prepared as described in Protocol 1.
-
Dasatinib: Formulated for oral gavage (po) according to standard laboratory procedures.
3. Administration:
-
This compound:
-
Route: Intraperitoneal (ip) injection.
-
Dose: 3 mg/kg.
-
Schedule: Once weekly (qw).
-
-
Dasatinib:
-
Route: Oral gavage (po).
-
Dose: 5 mg/kg.
-
Schedule: Once daily (qd).
-
4. Monitoring and Endpoints:
-
As described in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thelamfoundation.org [thelamfoundation.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for RMC-4627 in Studying Cap-Dependent Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] Its unique mechanism of action provides a powerful tool for dissecting the intricacies of cap-dependent translation, a fundamental process in gene expression that is frequently dysregulated in diseases such as cancer.[1][2] this compound is a bi-steric compound, composed of a rapamycin monomer covalently linked to the TOR-kinase inhibitor (TOR-KI) PP242.[1] This structure allows it to bind to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding catalytic site of mTOR, leading to a more profound and sustained inhibition of mTORC1 signaling compared to traditional allosteric inhibitors like rapamycin.[1]
The primary mechanism by which this compound impacts cap-dependent translation is through the dephosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] In its hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing its incorporation into the eIF4F complex. This complex is crucial for the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation. By inhibiting mTORC1, this compound promotes the formation of the inactive 4E-BP1-eIF4E complex, thereby selectively suppressing the translation of mRNAs with structured 5' untranslated regions (UTRs), which often encode for proteins involved in cell growth, proliferation, and survival, such as cyclin D1 and MCL-1.[1][2]
These application notes provide detailed protocols and data for utilizing this compound as a research tool to investigate cap-dependent translation.
Data Presentation
Table 1: In Vitro Potency of this compound Against mTORC1 and mTORC2 Signaling
| Cell Line | Target | IC50 (nM) | Selectivity (mTORC1 over mTORC2) | Reference |
| MDA-MB-468 | p-4E-BP1 (T37/46) | 1.4 | ~13-fold | [3][4][5] |
| MDA-MB-468 | p-S6K (T389) | 0.28 | - | [5] |
| MDA-MB-468 | p-AKT (S473) | 18 | - | [3][4] |
| SUP-B15 (B-ALL) | p-S6 (S240/244) | ~0.3 | Potent and selective for mTORC1 | [1] |
| SUP-B15 (B-ALL) | p-4E-BP1 (T37/46) | ~1 | Potent and selective for mTORC1 | [1] |
Table 2: Cellular Effects of this compound in Preclinical Models
| Cell Line | Effect | Concentration | Observations | Reference |
| SUP-B15 (B-ALL) | Reduction of Cyclin D1 and MCL-1 | Not specified | Rapid reduction in protein levels. | [1][2] |
| SUP-B15 (B-ALL) | Cell Cycle Arrest | ~1 nM | Similar effect to 100 nM MLN0128. | [1][2] |
| SUP-B15 (B-ALL) | Induction of Apoptosis | ~1 nM | Sustained effect after washout. | [1][2] |
| HCV29 (TSC1-null) | Inhibition of Growth | IC50 ~5-fold lower than TSC1-add back cells | Maximal growth inhibition of ~70%. | [5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in inhibiting cap-dependent translation.
Caption: Workflow for studying cap-dependent translation with this compound.
Experimental Protocols
Western Blotting for mTORC1 Signaling and Downstream Effectors
This protocol details the detection of phosphorylated 4E-BP1 (a direct target of mTORC1) and downstream proteins sensitive to cap-dependent translation (e.g., Cyclin D1, MCL-1) in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (solubilized in DMSO)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Cyclin D1, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Polysome Profiling to Assess Global Translational Activity
This protocol allows for the separation of mRNAs based on the number of associated ribosomes, providing a snapshot of global translational activity. A decrease in the polysome-to-monosome (P/M) ratio upon this compound treatment indicates an inhibition of translation initiation.
Materials:
-
Cell culture reagents and this compound
-
Cycloheximide (CHX)
-
Lysis buffer (containing CHX, RNase inhibitors)
-
Sucrose solutions (e.g., 10% and 50% in polysome buffer)
-
Gradient maker
-
Ultracentrifuge and appropriate rotor (e.g., SW41)
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction kit
Procedure:
-
Cell Treatment and Harvest:
-
Grow cells to 70-80% confluency in 10 cm or 15 cm plates.
-
Treat with this compound or vehicle for the desired time.
-
Prior to harvest, add CHX (100 µg/mL) to the media and incubate for 10 minutes at 37°C to stall ribosomes on the mRNA.
-
Place plates on ice and wash twice with ice-cold PBS containing CHX.
-
Lyse cells in ice-cold lysis buffer.
-
-
Lysate Preparation:
-
Scrape cells and transfer lysate to a microfuge tube.
-
Pass the lysate through a 26-gauge needle 5-7 times to ensure complete lysis.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Sucrose Gradient Preparation and Ultracentrifugation:
-
Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Carefully layer an equal amount of cytoplasmic lysate (e.g., 200-500 µg of total RNA) onto the top of the sucrose gradient.
-
Centrifuge at ~39,000 rpm in an SW41 rotor for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fractionation system while continuously monitoring the absorbance at 254 nm.
-
Collect fractions of a fixed volume.
-
The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Calculate the area under the curve for the monosome and polysome peaks to determine the P/M ratio. A decrease in this ratio with this compound treatment indicates inhibition of translation initiation.
-
RNA can be extracted from the fractions for further analysis (e.g., qRT-PCR or RNA-seq) to identify specific mRNAs whose translation is affected.
-
Luciferase Reporter Assay for Specific mRNA Translation
This assay is used to measure the translational efficiency of a specific mRNA of interest. A dual-luciferase system is recommended to normalize for transfection efficiency.
Materials:
-
Reporter plasmid (e.g., pRL-TK for Renilla luciferase as a control, and a firefly luciferase reporter plasmid containing the 5' UTR of a gene of interest).
-
Transfection reagent
-
Cell culture reagents and this compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment and Cell Lysis:
-
After 24 hours of transfection, treat the cells with this compound or vehicle for the desired time.
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample.
-
Normalize the ratios of the this compound-treated samples to the vehicle-treated control to determine the relative translational efficiency. A decrease in this value indicates that this compound inhibits the translation of the specific mRNA reporter.
-
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RMC-4627 not inhibiting 4E-BP1 phosphorylation
Welcome to the technical support center for RMC-4627. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate potential challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, particularly the unexpected observation of persistent 4E-BP1 phosphorylation despite treatment with this compound.
Q1: My experiment shows that this compound is not inhibiting 4E-BP1 phosphorylation. Is this expected?
This is an unexpected result. Published preclinical data consistently demonstrate that this compound is a potent and selective bi-steric mTORC1 inhibitor.[1][2] Its primary mechanism of action involves the suppression of mTORC1 signaling, leading to a significant decrease in the phosphorylation of its downstream substrates, including 4E-BP1 and S6 Kinase (S6K).[1][3] Reports show that this compound potently inhibits 4E-BP1 phosphorylation in various cancer cell lines, including B-cell acute lymphoblastic leukemia (B-ALL) and breast cancer models.[1][3]
If you are not observing this effect, it is likely due to experimental variables, cell-line-specific biology, or potential resistance mechanisms rather than the compound's intrinsic properties. The following sections provide a guide to troubleshoot this observation.
Q2: How can I verify that my experimental protocol, particularly for Western blotting, is optimized for detecting p-4E-BP1 inhibition?
Western blotting for phosphorylated proteins requires careful optimization. An issue at any step can lead to weak or misleading results. Here are common areas to troubleshoot:
-
Sample Preparation and Lysis:
-
Inhibitors: Ensure that your lysis buffer contains a fresh and effective cocktail of both protease and phosphatase inhibitors.[4] Phosphatases remaining active in your lysate will dephosphorylate p-4E-BP1, masking any inhibitory effect of this compound.
-
Lysate Age: Use fresh lysates for your experiments. Protein degradation can occur even during storage at -80°C, potentially affecting your target protein.[4]
-
-
Antibody Selection and Incubation:
-
Primary Antibody: Confirm that your primary antibody is specific for the correct phosphorylation sites on 4E-BP1 (e.g., Thr37/46, Ser65, Thr70) and has been validated for Western blotting. The concentration may need to be optimized through titration.
-
Blocking Agent: When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background noise. Bovine Serum Albumin (BSA) is the recommended alternative.
-
-
Transfer and Detection:
-
Protein Transfer: Verify efficient transfer of low molecular weight proteins like 4E-BP1 (approx. 12-20 kDa). Use of appropriate membrane pore size (e.g., 0.2 µm) and optimized transfer conditions are critical.[4]
-
Detection Reagents: Ensure your ECL detection reagents have not expired and are sensitive enough to detect your target.
-
Q3: Could my specific cell line be resistant to this compound, leading to a lack of p-4E-BP1 inhibition?
Yes, intrinsic or acquired resistance is a significant possibility. While this compound is a direct mTORC1 inhibitor, cells can develop mechanisms to bypass this blockade. Potential resistance mechanisms include:
-
Activation of Parallel Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival. There is evidence of mTOR-independent mechanisms that can lead to 4E-BP1 phosphorylation.[5][6][7] Kinases such as p38-MAPK, ERK, and CDK1 have been implicated in phosphorylating 4E-BP1 under certain conditions.[7]
-
Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to the feedback activation of other survival pathways, such as the PI3K/AKT pathway, by relieving negative feedback loops.[8][9] While this compound is designed to be more selective for mTORC1 over mTORC2 (which phosphorylates AKT), strong upstream signaling could potentially reactivate downstream effectors.[2][3]
-
Genetic Context: The genetic background of your cell line is crucial. For instance, in colorectal cancer cell lines, KRAS mutations have been associated with resistance to ATP-competitive mTOR inhibitors, which was linked to incomplete inhibition of 4E-BP1 phosphorylation.[10]
Q4: What are the recommended experimental conditions and concentrations for using this compound to observe p-4E-BP1 inhibition?
The effective concentration of this compound can vary between cell lines. Based on published studies, here are some general guidelines.
Table 1: Summary of Effective this compound Concentrations and Conditions
| Cell Line / Model | Effective Concentration Range | Incubation Time | Observed Effect on p-4E-BP1 | Reference |
| SUP-B15 (B-ALL) | 1 - 100 nM | 2 hours | Potent, concentration-dependent inhibition | [1] |
| MDA-MB-468 (Breast) | 1.3 nM (IC50) | Not Specified | Potent inhibition | [3] |
| EC4 (HCC) | 100 nM | Not Specified | Potent reduction (55%) | [2] |
| B-ALL Xenograft | 10 mg/kg (in vivo) | Once weekly | Suppression of p-4E-BP1 | [1] |
It is recommended to perform a dose-response experiment (e.g., from 0.1 nM to 1 µM) and a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal conditions for your specific cell model.
Experimental Protocols
Protocol: Western Blot for Phospho-4E-BP1 (Thr37/46) Analysis
This protocol provides a standardized workflow for assessing the inhibition of 4E-BP1 phosphorylation following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase (60-80% confluency) at the time of lysis.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate, Sodium Pyrophosphate, Beta-glycerophosphate).[4]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 15% or 4-20% gradient Tris-Glycine polyacrylamide gel.
-
Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-4E-BP1 (Thr37/46) diluted in 5% BSA/TBST overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or film.
-
To normalize the data, strip the membrane and re-probe for Total 4E-BP1 and a loading control (e.g., GAPDH or β-Actin).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the relevant signaling pathways and a logical workflow for troubleshooting your experiment.
Caption: this compound is a direct inhibitor of the mTORC1 complex.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Alternative pathways that may maintain 4E-BP1 phosphorylation.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
RMC-4627 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects and experimental considerations when using the mTORC1-selective inhibitor, RMC-4627, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bi-steric inhibitor that selectively targets the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It consists of a rapamycin core covalently linked to an ATP-competitive mTOR kinase inhibitor, PP242.[2][3] This dual-binding mechanism allows for potent and selective inhibition of mTORC1 signaling. The primary on-target effect is the suppression of the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6 Kinase (S6K), which are critical for protein translation and cell growth.[1][4]
Q2: How selective is this compound for mTORC1 over mTORC2?
This compound demonstrates significant selectivity for mTORC1 over mTORC2. In cellular assays using MDA-MB-468 breast cancer cells, this compound showed approximately 13-fold selectivity for mTORC1.[1][3] This selectivity is achieved by designing the molecule to have a reduced affinity for the mTOR active site, which is shared by both complexes, while retaining high-affinity binding to the FKBP12/FRB domain unique to mTORC1 inhibition by rapamycin-like compounds.[3]
Q3: What are the expected on-target downstream effects of this compound in sensitive cancer cell lines?
In cancer cell lines with hyperactivated mTORC1 signaling (e.g., due to TSC1/TSC2 loss or PIK3CA mutations), this compound treatment is expected to lead to:
-
Rapid and sustained inhibition of phosphorylation of S6K (at T389) and 4E-BP1 (at T37/46).[1]
-
Suppression of cell proliferation and induction of G0/G1 cell cycle arrest.[1][2]
-
Induction of apoptosis (cell death) in a dose-dependent manner.[2]
-
Inhibition of cap-dependent translation by increasing the association of 4E-BP1 with eIF4E.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Minimal inhibition of p-S6K and p-4EBP1 at expected effective concentrations. | 1. Cell line insensitivity: The cell line may not have a hyperactivated mTORC1 pathway. 2. Compound degradation: Improper storage or handling of this compound. 3. Suboptimal experimental conditions: Incorrect incubation time or assay methodology. | 1. Cell Line Characterization: Confirm the mutational status of key pathway components (e.g., PTEN, PIK3CA, TSC1/2). Consider using a positive control cell line known to be sensitive (e.g., TSC1-null HCV29 or MDA-MB-468).[1] 2. Compound Integrity: Ensure this compound stock solutions are stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use. Avoid repeated freeze-thaw cycles.[5] 3. Protocol Optimization: For signaling studies, a 2-4 hour incubation is typically sufficient to observe inhibition of mTORC1 substrates.[1][2] For cell viability assays, longer incubation times (e.g., 48-72 hours) are necessary.[2] |
| Significant inhibition of p-AKT (S473), indicating mTORC2 inhibition. | 1. High concentration of this compound: The selectivity of this compound is dose-dependent. At higher concentrations, off-target inhibition of mTORC2 can occur. 2. Prolonged exposure: Some studies suggest that long-term treatment with mTOR inhibitors can indirectly affect mTORC2 signaling in certain cell types.[6] | 1. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration that provides maximal mTORC1 inhibition with minimal mTORC2 inhibition. In MDA-MB-468 cells, potent mTORC1 inhibition is observed at low nanomolar concentrations.[1] 2. Time-Course Analysis: Evaluate p-AKT (S473) levels at different time points to distinguish between acute off-target effects and chronic, indirect feedback mechanisms. |
| Variable or unexpected effects on cell viability. | 1. Cellular context: The cytostatic vs. cytotoxic effect can depend on the genetic background of the cancer cell line. 2. Feedback loop activation: Inhibition of mTORC1 can sometimes lead to the activation of other pro-survival pathways through the relief of negative feedback loops (e.g., S6K-mediated inhibition of IRS-1).[6] | 1. Genetic Profiling: Correlate the viability results with the genetic makeup of your cell lines. Cells with mutations in PIK3CA or PTEN may be particularly sensitive.[7] 2. Pathway Analysis: Perform western blotting or other proteomic analyses to check for the activation of parallel signaling pathways, such as the MAPK/ERK pathway, which can be a resistance mechanism. |
| Acquired resistance to this compound after prolonged treatment. | Upregulation of compensatory signaling pathways: Cancer cells can develop resistance by activating alternative growth and survival pathways. | Combination Therapy: Investigate the combination of this compound with inhibitors of other signaling pathways. For example, in B-cell acute lymphoblastic leukemia (B-ALL) models, this compound has shown synergistic effects when combined with the BCR-ABL inhibitor dasatinib.[2] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in MDA-MB-468 Breast Cancer Cells
| Target Phosphoprotein | IC50 (nM) | Associated Complex |
| p-S6K (S240/244) | 0.28 | mTORC1 |
| p-4EBP1 (T37/46) | 1.4 | mTORC1 |
Data sourced from cellular assays in MDA-MB-468 cells.[1]
Table 2: Comparative Growth Inhibition in TSC1-Null vs. TSC1-Add-back HCV29 Bladder Cancer Cells
| Compound | Maximal Growth Inhibition (TSC1-Null) | Fold Increase in IC50 (TSC1-Add-back vs. TSC1-Null) |
| This compound | ~70% | ~5-fold |
| Rapamycin | ~50% | Not specified |
| MLN0128 | ~55% | Not specified |
This table highlights the dependency of this compound's anti-proliferative effects on a hyperactivated mTORC1 pathway.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1/mTORC2 Signaling
-
Cell Seeding: Plate cancer cells (e.g., SUP-B15, MDA-MB-468, or HCV29) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-4 hours for signaling studies).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
mTORC1 targets: p-4EBP1 (T37/46), p-S6K (T389), total 4E-BP1, total S6K.
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mTORC2 target: p-AKT (S473), total AKT.
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Loading control: GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
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Compound Treatment: The following day, treat cells with serial dilutions of this compound.
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Incubation: Incubate cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.
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Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Normalize the results to vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value.
Visualized Pathways and Workflows
References
- 1. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bi-steric mTORC1-selective inhibitor overcomes drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RMC-4627 Xenograft Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of RMC-4627 in xenograft studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin complex 1).[1][2] It functions by binding to both the FKBP12 protein and the mTOR kinase active site, leading to potent and sustained inhibition of mTORC1 signaling.[1][3] This selectively blocks the phosphorylation of downstream mTORC1 substrates, such as 4E-BP1 and S6K, which are crucial for protein translation and cell cycle progression.[1][3][4] Unlike first-generation mTOR inhibitors (rapalogs), this compound effectively inhibits 4E-BP1 phosphorylation.[1][5] It demonstrates significantly less inhibition of mTORC2, thereby avoiding the dose-limiting hyperglycemia often associated with dual mTORC1/mTORC2 inhibitors.[1][6]
Q2: What is a typical starting dose range for this compound in xenograft models?
Based on preclinical studies in a B-cell acute lymphoblastic leukemia (B-ALL) xenograft model, a once-weekly intraperitoneal (IP) administration of this compound has been shown to be effective.[1] A dose-titration study in this model used doses of 0.3, 1, 3, and 10 mg/kg.[1] While a dose-dependent reduction in leukemic burden was observed, full inhibition of the downstream target pS6 was seen at 0.3 mg/kg, and suppression of p4E-BP1 was achieved at 1 mg/kg, with no further reduction at higher doses.[1] Therefore, a starting range of 1-10 mg/kg administered once weekly via IP injection can be considered, with the optimal dose being model-dependent.
Q3: How should this compound be formulated for in vivo studies?
For xenograft studies, this compound has been formulated in a vehicle of 5/5/90 (v/w/v) Transcutol/Solutol HS 15/water.[3] It is crucial to ensure complete dissolution and stability of the compound in the chosen vehicle.
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy is observed.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Increase the dose of this compound. A dose-response study is recommended to determine the optimal dose for your specific xenograft model.[1] |
| Inadequate Dosing Frequency | While once-weekly dosing has been effective, consider increasing the dosing frequency if the anti-tumor response is not sustained.[1] However, be mindful of potential toxicity with more frequent administration. |
| Tumor Model Insensitivity | Confirm that the tumor model is dependent on the mTORC1 signaling pathway. Analyze baseline levels of phosphorylated 4E-BP1 and S6K in the tumor tissue. |
| Poor Bioavailability | Although administered intraperitoneally, issues with absorption can occur. Consider alternative routes of administration if feasible, though this may require re-formulation and re-optimization. |
| Drug Resistance | Investigate potential mechanisms of resistance, such as mutations in the mTOR pathway or activation of bypass signaling pathways.[7][8] |
Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. Even if higher doses show slightly better efficacy, a lower, well-tolerated dose may provide a better therapeutic window. |
| Dosing frequency is too high | Decrease the frequency of administration (e.g., from every 5 days to once weekly).[1] |
| Vehicle-related toxicity | Administer the vehicle alone to a control group of animals to rule out any toxic effects from the formulation components. |
| Off-target effects | While this compound is selective for mTORC1, high concentrations could potentially have off-target effects. A lower dose may mitigate these.[1] |
Experimental Protocols
Pharmacodynamic (PD) Analysis of mTORC1 Inhibition in Xenograft Tumors
This protocol describes a method to assess the in vivo target engagement of this compound.
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Animal Dosing: Administer a single dose of this compound or vehicle to tumor-bearing mice.
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Tissue Collection: At various time points post-dose (e.g., 4, 12, 24, 48, and 72 hours), euthanize the animals and collect tumor tissue and plasma.[9]
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Lysate Preparation: Immediately snap-freeze the tumor tissue in liquid nitrogen. Subsequently, homogenize the tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
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Western Blot Analysis: Perform Western blot analysis on the tumor lysates to assess the phosphorylation status of mTORC1 downstream targets.
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Primary antibodies: phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-S6K (Thr389), total S6K.
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Quantify band intensities to determine the extent and duration of target inhibition.
-
Quantitative Data Summary
Table 1: In Vivo Dose Titration of this compound in a B-ALL Xenograft Model [1]
| Dose (mg/kg, IP, qw) | Effect on Leukemic Burden | p4E-BP1 Inhibition | pS6 Inhibition | Tolerability |
| 0.3 | Dose-dependent reduction | Partial | Fully inhibited | Well-tolerated |
| 1 | Dose-dependent reduction | Fully inhibited | Fully inhibited | Well-tolerated |
| 3 | Dose-dependent reduction | Fully inhibited | Fully inhibited | Well-tolerated |
| 10 | Dose-dependent reduction | Fully inhibited | Fully inhibited | Well-tolerated |
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound dosage in xenograft studies.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thelamfoundation.org [thelamfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
RMC-4627 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of RMC-4627. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
For in vitro studies, it is consistently reported that this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2][3] A high solubility of 100 mg/mL (equivalent to 56.14 mM) in DMSO has been reported, though achieving this concentration may require sonication.[1][2]
Q2: Are there any special considerations when preparing the DMSO stock solution?
Yes, to ensure optimal solubility and stability of this compound in DMSO, please consider the following:
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Use high-purity, anhydrous (non-hygroscopic) DMSO. Hygroscopic DMSO can significantly decrease the solubility of this compound.[1][2]
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Sonication may be necessary to fully dissolve the compound, especially at higher concentrations.[1][2]
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Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To minimize cytotoxic effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate DMSO up to 0.5%; however, this can be cell-line dependent, and it is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4]
Q4: What is a suitable formulation for this compound for in vivo intraperitoneal (IP) administration in mice?
A commonly used vehicle for the intraperitoneal administration of this compound in mice is a formulation of 5% Transcutol, 5% Solutol HS 15, and 90% water (vol/wt/vol).[5]
Q5: How can I formulate this compound for oral gavage (PO) in mice?
While a specific oral gavage formulation for this compound is not explicitly detailed in the provided search results, a general approach for poorly water-soluble compounds can be adapted. One common strategy involves creating a suspension in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water. Alternatively, for compounds soluble in DMSO, a co-solvent system can be used. For instance, a small amount of DMSO to initially dissolve the compound, followed by dilution with other vehicles like polyethylene glycol (e.g., PEG300) and a surfactant (e.g., Tween 80) in an aqueous solution. It is crucial to ensure the final DMSO concentration is well-tolerated by the animals.
Troubleshooting Guides
In Vitro Solubility Issues
Problem: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media or buffer (e.g., PBS).
This is a common issue for hydrophobic compounds. Here are some solutions and preventative measures:
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Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the Dilution Method:
-
Pre-warm the aqueous media or buffer to 37°C.
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Add the DMSO stock solution dropwise to the pre-warmed media while vortexing or stirring vigorously. This rapid mixing can help prevent immediate precipitation.
-
-
Use a Serum-Containing Medium: If your experimental design allows, diluting the DMSO stock into a medium containing fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation due to the presence of proteins that can bind to the compound.
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Intermediate Dilution Step: Perform an intermediate dilution of the DMSO stock in a small volume of a water-miscible organic co-solvent (like ethanol or propylene glycol) before the final dilution into the aqueous medium. This can sometimes ease the transition from a pure organic solvent to an aqueous environment. Note: Ensure the final concentration of all solvents is compatible with your cells.
In Vivo Formulation Issues
Problem: The this compound formulation for injection is not stable and the compound is crashing out of solution.
For the recommended 5% Transcutol / 5% Solutol HS 15 / 90% water formulation, ensure the following:
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Correct Order of Mixing: First, dissolve the this compound in Transcutol. Then, add the Solutol HS 15 and mix thoroughly. Finally, add the water portion-wise while mixing to form a stable solution or dispersion.
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Fresh Preparation: It is best practice to prepare the formulation fresh on the day of dosing.
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Visual Inspection: Always visually inspect the formulation for any signs of precipitation before administration. If precipitation is observed, try gently warming the solution or sonicating it briefly to redissolve the compound.
Data and Protocols
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (56.14 mM) | Requires sonication; use of anhydrous DMSO is critical.[1][2] |
| DMSO | 10 mM | Commonly used for preparing stock solutions for in vitro studies.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
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Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
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Calculate the required amount of this compound for your study.
-
For every 1 mL of final formulation, you will need:
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50 µL Transcutol
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50 mg Solutol HS 15
-
900 µL Water
-
-
Dissolve the calculated amount of this compound in the Transcutol.
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Add the Solutol HS 15 to the mixture and vortex until homogeneous.
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Slowly add the water to the mixture while continuously vortexing to form a clear solution.
-
Prepare this formulation fresh before each use.
Visualizations
This compound Mechanism of Action: mTORC1 Signaling Pathway
Caption: this compound selectively inhibits mTORC1, preventing phosphorylation of its downstream targets S6K1 and 4E-BP1, which in turn suppresses protein translation and cell growth.
Experimental Workflow: In Vitro Cell-Based Assay
Caption: A typical workflow for an in vitro experiment using this compound.
Troubleshooting Logic: this compound Precipitation in Aqueous Media
Caption: A decision-making flowchart for troubleshooting this compound precipitation issues.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: RMC-4627 In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the in vivo use of RMC-4627, a bi-steric mTORC1 inhibitor. The information is designed to help minimize potential toxicity and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo safety profile of this compound?
Preclinical studies have indicated that this compound is generally well-tolerated when administered using an intermittent, once-weekly dosing schedule.[1][2][3][4][5] In xenograft models of B-cell acute lymphoblastic leukemia (B-ALL), a once-weekly intraperitoneal administration of this compound was described as having "acceptable in vivo tolerability" while effectively reducing leukemic burden.[1][3][4][5] Similarly, studies in breast cancer xenograft models showed tumor growth inhibition at tolerated doses.[1][5] However, specific dose-limiting toxicities and a detailed public toxicology profile are not extensively described in the available literature. As with any investigational agent, careful monitoring for signs of toxicity is crucial.
Q2: What are the common class-specific toxicities associated with mTOR inhibitors that I should monitor for?
While specific data for this compound is limited, researchers should be aware of common toxicities associated with the broader class of mTOR inhibitors. These can include:
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Metabolic Effects: Hyperglycemia and hyperlipidemia are known side effects of mTOR inhibitors due to the disruption of the mTORC2 pathway, which regulates insulin signaling.[6] Although this compound is designed to be mTORC1-selective, monitoring blood glucose and lipid levels may be prudent, especially at higher doses or with chronic administration.
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Hematological Effects: Transient thrombocytopenia (low platelet count) and leukopenia (low white blood cell count) have been observed with mTOR inhibitors in preclinical models.[7]
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Gastrointestinal Issues: Mucositis (inflammation of the mucous membranes) is a frequent complication of mTOR inhibitor therapy in clinical settings and can be a dose-limiting toxicity.[5] Diarrhea, nausea, and decreased appetite may also occur.[8]
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Dermatologic Effects: Skin rash is a common side effect associated with inhibitors of the PI3K/mTOR pathway.[8]
Q3: How can I proactively design my in vivo study to minimize the risk of this compound toxicity?
A well-designed study is the best first step to minimizing toxicity. Consider the following:
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Dose-Range-Finding Study: Before initiating a large-scale efficacy study, conduct a dose-range-finding (DRF) or maximum tolerated dose (MTD) study. This involves administering escalating doses of this compound to small groups of animals to identify a dose range that is both tolerable and pharmacodynamically active.
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Intermittent Dosing: Based on existing preclinical data, a once-weekly dosing schedule for this compound appears to be well-tolerated and effective.[1][3][4] This intermittent schedule may allow for recovery from potential on-target toxicities in normal tissues.
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Vehicle Control: Always include a control group that receives only the vehicle used to formulate this compound. This helps to distinguish any toxicity caused by the vehicle itself.
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Comprehensive Monitoring: Establish a clear plan for monitoring animal health, including daily clinical observations, regular body weight measurements, and scheduled blood collections for hematology and clinical chemistry analysis.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: I am observing significant weight loss (>15%) and lethargy in my this compound treated group.
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | 1. Dose Reduction: The most direct approach is to lower the dose of this compound. Refer to your dose-range-finding study to select a lower, better-tolerated dose. |
| 2. Modify Dosing Schedule: If a once-weekly schedule is still causing toxicity, consider increasing the interval between doses (e.g., every 10 days) to allow for further recovery. | |
| On-target mTORC1 inhibition in sensitive tissues. | 1. Supportive Care: Ensure animals have easy access to hydration, palatable, high-nutrition food, and a heat source if they are showing signs of hypothermia. Subcutaneous fluid administration may be necessary in severe cases after consulting with a veterinarian. |
| 2. Biomarker Analysis: If possible, collect tissue samples (e.g., intestine, liver) to assess the extent of mTORC1 pathway inhibition (e.g., by measuring p-S6 levels) to correlate target engagement with the observed toxicity. | |
| Formulation issues. | 1. Evaluate Vehicle: Ensure the vehicle alone is not causing toxicity by observing the vehicle-only control group. |
| 2. Check Formulation Stability: Confirm that this compound is stable in the chosen vehicle and is not precipitating out of solution, which could lead to inconsistent dosing or local irritation. |
Issue 2: My efficacy results are inconsistent, and I suspect a problem with drug administration.
| Possible Cause | Troubleshooting Steps |
| Improper drug formulation. | 1. Ensure Homogeneity: If this compound is administered as a suspension, ensure it is thoroughly vortexed before each dose is drawn to prevent settling and ensure consistent dosing. |
| 2. Solubility Check: Confirm the solubility of this compound in your chosen vehicle. If solubility is low, consider alternative formulation strategies, though this may require re-validating the MTD. | |
| Inaccurate dosing technique. | 1. Accurate Body Weights: Use a calibrated scale and weigh animals on each day of dosing to ensure the correct volume is administered. |
| 2. Route of Administration: For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the gut or bladder. For oral gavage (p.o.), ensure the gavage needle is correctly placed to avoid administration into the lungs. |
Quantitative Data Summary
The following table summarizes the dosing regimens for this compound used in published preclinical studies.
| Animal Model | Cancer Type | This compound Dose (mg/kg) | Route of Administration | Dosing Schedule | Reference |
| SUP-B15 Xenograft | B-cell Acute Lymphoblastic Leukemia | 0.3, 1, 3, 10 | Intraperitoneal (i.p.) | Once weekly (qw) | [1] |
| MYC-driven HCC | Hepatocellular Carcinoma | 10 | Intraperitoneal (i.p.) | Once weekly (qw) | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Xenograft Model
This protocol is based on methodologies described in preclinical studies.[1][3]
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Formulation Preparation:
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Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. Prepare a slight excess.
-
This compound has been formulated in a vehicle of 5% Transcutol / 5% Solutol HS 15 / 90% Water.[3]
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Weigh the this compound powder and add it to the appropriate volume of vehicle.
-
Ensure the compound is fully dissolved or evenly suspended. If it is a suspension, vortex thoroughly before each use.
-
-
Animal Dosing:
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Weigh each mouse accurately before dosing to calculate the precise volume to be administered. A typical administration volume is 10 µL/g of body weight.
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For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the calculated volume into the lower right quadrant of the abdomen.
-
-
Treatment Schedule:
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Administer this compound or vehicle control once weekly, as determined by the experimental design.
-
Protocol 2: General In Vivo Toxicity Monitoring
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Clinical Observations:
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Observe each animal daily for clinical signs of toxicity. Record observations such as changes in posture, activity level, breathing, and the presence of rough coat or hunched posture.
-
-
Body Weight Monitoring:
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Measure and record the body weight of each animal at least three times per week. A body weight loss exceeding 15-20% of the baseline is often a humane endpoint or a trigger for dose modification.
-
-
Blood Collection and Analysis:
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Collect blood samples at baseline (before treatment) and at the end of the study (terminal collection). If the study design allows, interim blood draws can be performed via submandibular or saphenous vein collection.
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Perform a complete blood count (CBC) to assess for hematological toxicities (e.g., neutropenia, thrombocytopenia).
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Perform clinical chemistry analysis to assess organ function, focusing on liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
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Necropsy and Histopathology:
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At the end of the study, perform a gross necropsy on all animals.
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Collect key organs (e.g., liver, spleen, kidneys, heart, lungs, gastrointestinal tract) and fix them in 10% neutral buffered formalin.
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Process the tissues for histopathological examination to identify any microscopic changes or organ-specific toxicities.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your this compound experiments.
Caption: Simplified mTORC1 signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 5. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. archive.cancerworld.net [archive.cancerworld.net]
- 9. benchchem.com [benchchem.com]
RMC-4627 stability in different experimental conditions
Welcome to the technical support center for RMC-4627. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability and handling of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a sealed container at -20°C, protected from light and moisture.
Q2: What is the recommended solvent for creating stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For in vitro studies, researchers have successfully used stock solutions of 10 mM in DMSO.[1][2][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO can be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Solutions should be stored in sealed containers, protected from light and moisture.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q4: Can water be used in the solvent for this compound?
A4: While pure DMSO is recommended for long-term storage, some studies on similar compounds have used DMSO/water mixtures. However, it is important to note that the presence of water can impact the stability of compounds in DMSO. If a DMSO/water mixture is necessary for your experiment, it is advisable to prepare it fresh and use it promptly.
Q5: How was this compound formulated for in vivo animal studies?
A5: In published preclinical studies, this compound has been formulated in a vehicle consisting of 5:5:90 (v/v/v) of Transcutol, Solutol HS 15, and water for intraperitoneal (i.p.) administration.[5]
Troubleshooting Guide: Stability Issues in Experiments
This guide provides troubleshooting for common stability-related issues that may be encountered during experiments with this compound. As specific degradation studies for this compound are not publicly available, this guidance is based on general knowledge of mTOR inhibitors and macrocyclic compounds.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | - Ensure stock solutions have been stored correctly at -80°C or -20°C and are within the recommended storage period. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Prepare fresh stock solutions from solid compound if degradation is suspected. |
| Instability in cell culture media | - Minimize the time this compound is incubated in media before being added to cells. - Prepare fresh dilutions in media for each experiment. - Consider the pH of your cell culture medium, as significant deviations from neutral pH may affect the stability of macrocyclic compounds. |
| Adsorption to plastics | - Use low-protein-binding plasticware (e.g., polypropylene tubes and pipette tips) when preparing dilutions and handling solutions of this compound. |
Issue 2: Variability in in vivo efficacy studies.
| Potential Cause | Troubleshooting Steps |
| Instability of the formulation | - Prepare the formulation fresh before each administration. - Ensure all components of the formulation vehicle are of high quality and properly stored. - Visually inspect the formulation for any signs of precipitation or phase separation before use. |
| Hydrolysis in aqueous vehicle | - Given that this compound is a macrocyclic lactone, it may be susceptible to hydrolysis, especially at non-neutral pH. Ensure the pH of the final formulation is controlled and appropriate for the compound's stability. |
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[4]
-
Forced Degradation Study (General Protocol for Rapamycin Analogs)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. While specific data for this compound is not available, a general protocol for a similar compound, rapamycin, can be adapted.[6]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.
-
-
Analytical Method:
-
A stability-indicating HPLC or UPLC-MS method should be used to separate the parent compound from its degradation products.
-
The method should be validated for specificity, linearity, accuracy, and precision.
-
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Testing
Caption: General workflow for conducting forced degradation studies on this compound.
Troubleshooting Logic for Loss of this compound Activity
Caption: A logical workflow for troubleshooting unexpected loss of this compound activity.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting resistance to RMC-4627 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-4627, a potent and selective bi-steric inhibitor of mTORC1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a third-generation, bi-steric mTORC1 inhibitor. It functions by binding to both the FKBP12 protein and the mTOR kinase domain, leading to selective, potent, and sustained inhibition of the mTORC1 complex. This dual-binding mechanism allows for more complete suppression of mTORC1 signaling, particularly the phosphorylation of its substrate 4E-BP1, compared to earlier generation mTOR inhibitors like rapamycin.[1][2] Its selectivity for mTORC1 over mTORC2 is a key feature, which may reduce side effects associated with mTORC2 inhibition.[3]
Q2: In which cancer models has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. These include models of B-cell acute lymphoblastic leukemia (B-ALL), where it has been shown to suppress cell cycle progression and reduce leukemic burden.[1][4] Additionally, it has shown potent anti-proliferative effects in tumor cell lines with hyperactivated mTORC1 signaling due to loss of TSC1 or TSC2.[5]
Q3: What are the key differences between this compound and other mTOR inhibitors?
A3: this compound's bi-steric nature provides a distinct advantage over other classes of mTOR inhibitors. Unlike rapamycin and its analogs (rapalogs), which are allosteric inhibitors and only partially inhibit 4E-BP1 phosphorylation, this compound achieves a more profound and sustained inhibition of this key substrate.[1][2] Compared to ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, this compound's selectivity for mTORC1 is expected to result in a different and potentially more tolerable side effect profile.[3]
Q4: How should I store and handle this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C for up to two years. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide: Resistance to this compound Treatment
The development of drug resistance is a significant challenge in cancer therapy. While specific mechanisms of resistance to this compound have not yet been extensively documented in published literature, based on our understanding of mTOR signaling and resistance to other mTOR inhibitors, we can anticipate several potential mechanisms. This guide provides a framework for troubleshooting experiments where resistance to this compound is observed.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cell Culture
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigative Steps |
| Target Alteration | Hypothesis: Mutations in the mTOR kinase domain or FKBP12 may prevent this compound binding. Action: Sequence the MTOR and FKBP12 genes in your resistant cell lines to identify potential mutations.[4][6] |
| Activation of Bypass Signaling Pathways | Hypothesis: Upregulation of parallel survival pathways such as PI3K/AKT or MAPK/ERK can compensate for mTORC1 inhibition.[3][7] Action: Perform Western blot analysis for key phosphorylated proteins in these pathways (e.g., p-AKT, p-ERK). Consider combination therapy with inhibitors of the activated bypass pathway. |
| Loss of Downstream Effector | Hypothesis: Reduced expression or loss of the tumor suppressor 4E-BP1 can uncouple mTORC1 from its growth-inhibitory effects.[5][8] Action: Assess 4E-BP1 protein levels by Western blot and gene expression by qPCR in resistant versus sensitive cells. |
| mTOR-Independent 4E-BP1 Phosphorylation | Hypothesis: Other kinases may phosphorylate 4E-BP1, rendering mTORC1 inhibition ineffective.[1][9] Action: Treat resistant cells with this compound and assess 4E-BP1 phosphorylation status. If phosphorylation persists, consider investigating other kinases known to phosphorylate 4E-BP1. |
| Increased Drug Efflux | Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can reduce the intracellular concentration of this compound.[10] Action: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess efflux pump activity. Consider co-treatment with an ABC transporter inhibitor. |
Issue 2: Inconsistent or Non-reproducible Results in this compound Experiments
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigative Steps |
| Compound Instability | Hypothesis: this compound may have degraded due to improper storage or handling. Action: Prepare fresh stock solutions of this compound from a new vial. Avoid repeated freeze-thaw cycles. |
| Cell Line Integrity | Hypothesis: The cell line may be misidentified, contaminated, or has undergone genetic drift with high passage numbers. Action: Authenticate your cell line using short tandem repeat (STR) profiling. Use low-passage cells for your experiments. Routinely test for mycoplasma contamination. |
| Experimental Variability | Hypothesis: Inconsistent cell seeding density, assay timing, or reagent preparation can lead to variable results. Action: Standardize your experimental protocols. Ensure consistent cell seeding densities and incubation times. Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Western Blot Analysis for Bypass Signaling Pathway Activation
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to rapamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of RMC-4627 in Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with RMC-4627 in combination studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective bi-steric inhibitor of mTORC1.[1][2][3] It functions by binding to both the FKBP12 protein and the ATP active site of mTOR, leading to selective inhibition of mTORC1 over mTORC2.[4] This selectivity is achieved by incorporating a less potent mTOR active-site inhibitor compared to pan-mTOR inhibitors.[4] The primary downstream effect of this compound is the inhibition of 4E-BP1 phosphorylation, a key regulator of cap-dependent translation.[1][2][3]
Q2: Why is this compound a good candidate for combination studies?
This compound's high selectivity for mTORC1 minimizes off-target effects associated with mTORC2 inhibition, such as hyperglycemia.[5] Its ability to potently inhibit 4E-BP1 phosphorylation, a function often resistant to rapamycin and its analogs (rapalogs), makes it effective in overcoming resistance mechanisms in some cancers.[6] Furthermore, this compound has demonstrated synergistic effects when combined with other targeted therapies, such as tyrosine kinase inhibitors and KRAS G12C inhibitors, leading to enhanced anti-tumor activity.[2][7]
Q3: What are some common combination partners for this compound?
Based on preclinical studies, promising combination partners for this compound include:
-
Dasatinib: A tyrosine kinase inhibitor (TKI) used in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ B-ALL). The combination has shown enhanced cytotoxicity in B-ALL models.[1][2][3]
-
KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): In KRAS G12C-mutant cancers, combining this compound with a KRAS G12C inhibitor can lead to synergistic inhibition of tumor growth by concurrently targeting the MAPK and PI3K/mTOR pathways.[8][9][10]
Troubleshooting Guide
Issue 1: Suboptimal synergy or antagonism observed in in vitro combination assays.
-
Possible Cause 1: Incorrect concentration range.
-
Troubleshooting Tip: Determine the IC50 of each drug individually in your cell line of interest. For combination studies, use a dose matrix that covers a range of concentrations both below and above the individual IC50 values. This will help to identify synergistic, additive, or antagonistic interactions across different dose levels.
-
-
Possible Cause 2: Inappropriate synergy model.
-
Troubleshooting Tip: Different models for calculating synergy (e.g., Bliss independence, Loewe additivity, HSA) have different underlying assumptions.[4][11][12] It is recommended to analyze your data using multiple synergy models. Software like SynergyFinder can facilitate this analysis.[1] A consistent synergistic signal across multiple models provides stronger evidence of a true synergistic interaction.
-
-
Possible Cause 3: Assay timing.
-
Troubleshooting Tip: The timing of endpoint measurement can significantly impact the observed synergy. For cytotoxic agents, a longer incubation time (e.g., 48-72 hours) may be necessary to observe maximal effects. For cytostatic agents, earlier time points might be more informative. Consider performing a time-course experiment to determine the optimal endpoint.
-
Issue 2: Unexpected toxicity or lack of efficacy in in vivo combination studies.
-
Possible Cause 1: Suboptimal dosing and scheduling.
-
Troubleshooting Tip: Preclinical in vivo studies with this compound have often utilized intermittent dosing schedules (e.g., once weekly) due to its sustained target inhibition.[2][5] For the combination partner, refer to established protocols or conduct a maximum tolerated dose (MTD) study for the single agent before proceeding with the combination. In a combination study with dasatinib, this compound was administered once weekly (qw) and dasatinib daily (qd).[2][5]
-
-
Possible Cause 2: Pharmacokinetic interactions.
-
Troubleshooting Tip: Co-administration of drugs can alter their pharmacokinetic properties. While specific data on this compound drug-drug interactions is limited, it is important to be aware of potential interactions. For instance, dasatinib is a substrate and inhibitor of CYP3A4, which can lead to interactions with other drugs metabolized by this enzyme.[13] If unexpected toxicity is observed, consider staggered dosing schedules.
-
-
Possible Cause 3: Inappropriate animal model.
-
Troubleshooting Tip: The choice of xenograft or syngeneic model is critical. Ensure the selected model is sensitive to the pathways being targeted by the combination therapy. For example, a KRAS G12C-mutant patient-derived xenograft (PDX) model would be appropriate for testing a combination with a KRAS G12C inhibitor.
-
Issue 3: Difficulty in confirming sustained target inhibition.
-
Possible Cause: Inadequate washout procedure.
-
Troubleshooting Tip: To assess the duration of target engagement, a washout experiment is crucial. After treating cells with this compound for a defined period (e.g., 4 hours), wash the cells thoroughly with drug-free media multiple times to remove any unbound compound. Then, incubate the cells in drug-free media and collect lysates at various time points (e.g., 0, 4, 16, 24 hours) post-washout to analyze the phosphorylation status of mTORC1 substrates like 4E-BP1 and S6.[2]
-
Data Presentation
Table 1: In Vitro Activity of this compound in Combination with Dasatinib in B-ALL Cell Lines
| Cell Line | Treatment | Effect on Cell Cycle | Effect on Apoptosis |
| SUP-B15 | This compound (≥1 nM) | Increased sub-diploid cells | Increased Annexin-V positive cells |
| SUP-B15 | Dasatinib | Partial reduction in mTORC1 signaling | - |
| SUP-B15 | This compound + Dasatinib | Enhanced reduction in viability | Increased cell death compared to single agents[2] |
| p190 | This compound + Dasatinib | - | Increased cell death compared to single agents[2] |
Table 2: In Vivo Efficacy of this compound in Combination with Dasatinib in a SUP-B15 Xenograft Model
| Treatment Group | Dosing Schedule | Effect on Leukemic Burden |
| Vehicle | - | - |
| Dasatinib | 5 mg/kg, qd, PO | ~30% reduction |
| This compound | 3 mg/kg, qw, IP | >50% reduction |
| This compound + Dasatinib | This compound: 3 mg/kg, qw, IP; Dasatinib: 5 mg/kg, qd, PO | Near eradication of human leukemia cells[2][5] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Dose-Response Matrix
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control. A typical matrix might be 8 concentrations of this compound x 8 concentrations of the combination drug.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Normalize the data to the vehicle control. Calculate synergy scores using multiple reference models (e.g., Bliss, Loewe, HSA) with software such as SynergyFinder.[1][12]
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
-
Animal Model: Implant tumor cells (e.g., SUP-B15 for B-ALL) into immunocompromised mice (e.g., NSG mice).[2][5]
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (n ≥ 5 per group): Vehicle, this compound alone, combination partner alone, and this compound + combination partner.
-
Dosing: Administer drugs according to the predetermined dose and schedule. For example, this compound at 3 mg/kg intraperitoneally once weekly and dasatinib at 5 mg/kg by oral gavage daily.[2][5]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-4EBP1).
-
Statistical Analysis: Analyze the differences in tumor growth between the treatment groups using appropriate statistical methods (e.g., two-way ANOVA).
Mandatory Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Troubleshooting logic for suboptimal in vitro synergy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uhs.nhs.uk [uhs.nhs.uk]
Validation & Comparative
RMC-4627: A Comparative Guide to a Novel mTORC1-Selective Inhibitor
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is a common event in various human diseases, including cancer, making it a prime target for therapeutic intervention.[1][2][4] RMC-4627 has emerged as a novel, potent, and selective inhibitor of mTOR complex 1 (mTORC1), offering potential advantages over previous generations of mTOR inhibitors. This guide provides a detailed comparison of this compound with other mTOR kinase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.
Mechanism of Action: A New Generation of mTOR Inhibition
mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2][3][5] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that bind to FKBP12, which then interacts with the FRB domain of mTOR to primarily inhibit mTORC1 activity.[3][6] However, rapalogs only partially inhibit mTORC1, particularly having weak effects on the phosphorylation of a key substrate, 4E-BP1, and do not inhibit mTORC2.[7] Second-generation mTOR inhibitors are ATP-competitive kinase inhibitors (TOR-KIs) that target the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[6] While more potent, this pan-inhibition can lead to increased toxicity due to the disruption of mTORC2-mediated survival signals.[7]
This compound represents a third generation of mTOR inhibitors, characterized as a bi-steric mTORC1-selective inhibitor .[7][8][9] It is a chemical entity composed of a rapamycin-like core covalently linked to an mTOR active-site inhibitor, PP242.[7][8][9] This unique structure allows this compound to bind to both the allosteric (FRB) and catalytic (ATP-binding) sites of mTOR within the mTORC1 complex, leading to potent and selective inhibition of mTORC1 signaling.[7] This selectivity for mTORC1 over mTORC2 is a key differentiator, aiming to achieve robust inhibition of mTORC1 downstream signaling, including 4E-BP1 phosphorylation, while sparing mTORC2 activity to potentially reduce mechanism-based toxicities.[7][8][9]
The mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of intervention for different classes of inhibitors.
Caption: The mTOR signaling pathway, highlighting upstream activators, the roles of mTORC1 and mTORC2, and the points of inhibition for different classes of mTOR inhibitors.
Comparative Performance Data
The efficacy and selectivity of this compound have been evaluated in various preclinical models and compared to first-generation (Rapamycin) and second-generation (MLN0128/Sapanasertib) mTOR inhibitors. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity of mTOR Inhibitors
| Compound | Target | IC50 (nM) in MDA-MB-468 cells | mTORC1/mTORC2 Selectivity (p-AKT IC50 / p-4EBP1 IC50) |
| This compound (BiS-13x) | p-4EBP1 (T37/46) | 1.4 [10] | ~13-fold [7][10][11] |
| p-S6K (T389) | 0.28 [10] | ||
| Rapamycin | p-S6K (T389) | 0.04 | Poor inhibitor of p-4EBP1 |
| MLN0128 (Sapanasertib) | p-4EBP1 (T37/46) | 12 | ~1-fold (Pan-inhibitor) |
| p-S6K (T389) | 2.6 | ||
| p-AKT (S473) | 11 | ||
| RMC-4287 (BiS-NS) | p-4EBP1 (T37/46) | 0.82 | ~3 to 4-fold[7] |
| p-S6K (T389) | 0.28 | ||
| p-AKT (S473) | 3.3 |
Data compiled from studies in breast cancer cell lines (MDA-MB-468 and MCF-7).[7] BiS-13x is the designation for this compound based on its degree of selectivity.[7] BiS-NS refers to the non-selective bi-steric inhibitor RMC-4287.[7]
Table 2: Cellular Activity in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Models
| Compound | Effect | Concentration |
| This compound | Inhibition of p-4EBP1 | ~1 nM [8][9] |
| Cell cycle arrest | ~1 nM [8][9][12] | |
| MLN0128 | Inhibition of p-4EBP1 | ~100 nM[8][9] |
| Cell cycle arrest | ~100 nM[8][9][12] | |
| Rapamycin | Weak inhibition of p-4EBP1 | 10 nM[8][9] |
| No significant cell cycle arrest | 10 nM[8][9][12] |
Data from studies in SUP-B15 B-ALL cell line.[8][9]
Key Experimental Findings
Superior Potency and Selectivity: this compound demonstrates potent inhibition of mTORC1 signaling, as evidenced by low nanomolar IC50 values for the phosphorylation of 4E-BP1 and S6K.[10] Importantly, it exhibits approximately 13-fold greater selectivity for mTORC1 over mTORC2, a significant improvement compared to pan-mTOR inhibitors like MLN0128.[7][10][11]
Sustained Duration of Action: A notable advantage of this compound is its prolonged duration of action. In washout experiments using B-ALL cell lines, the inhibitory effects of this compound on mTORC1 signaling were sustained for at least 16 hours after the compound was removed. In contrast, the effects of the TOR-KI MLN0128 were reversed within 4 hours of washout.[8][9][12] This sustained activity is attributed to the stable binding of the rapamycin moiety to the abundant cellular protein FKBP12.[8]
In Vivo Efficacy: In preclinical xenograft models of B-ALL and breast cancer, once-weekly administration of this compound was well-tolerated and resulted in significant tumor growth inhibition.[7][8][9] In B-ALL models, this compound also enhanced the cytotoxic effects of the tyrosine kinase inhibitor dasatinib.[8][9]
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to generate the comparative data.
In Vitro Kinase and Cellular Assays Workflow
Caption: A generalized workflow for the in vitro evaluation of mTOR inhibitors.
Immunoblotting Protocol for Phosphoprotein Analysis
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468, SUP-B15) are seeded in appropriate culture dishes and allowed to adhere. Cells are then treated with increasing concentrations of mTOR inhibitors (e.g., this compound, MLN0128, rapamycin) or vehicle control for a specified duration (typically 2-4 hours).[7][8][9]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of mTOR substrates (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-S6K (Thr389), anti-phospho-AKT (Ser473)) and total protein controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to total protein levels or a loading control (e.g., β-actin). IC50 values are calculated from dose-response curves.[7]
Cell Viability and Cell Cycle Assays
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with inhibitors for an extended period (e.g., 48-72 hours).[8][9] Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively, as indicators of viable cell number.
-
Cell Cycle Analysis: Following inhibitor treatment, cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye like propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9][12]
Conclusion
This compound represents a significant advancement in the development of mTOR inhibitors. Its novel bi-steric mechanism confers high potency and selectivity for mTORC1, leading to robust inhibition of key downstream targets like 4E-BP1, which are often inadequately suppressed by first-generation inhibitors.[7][13] Compared to second-generation pan-mTOR inhibitors, the selectivity of this compound for mTORC1 over mTORC2 offers the potential for an improved therapeutic window by minimizing off-target effects associated with mTORC2 inhibition.[7][8][9] Furthermore, its sustained duration of action may allow for less frequent dosing schedules.[8][9] The compelling preclinical data suggest that this compound and other bi-steric mTORC1-selective inhibitors hold considerable promise for the treatment of cancers with a dysregulated mTORC1 pathway.[8][10][12]
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of mTORC1 Inhibitors: RMC-4627 vs. PP242
In the landscape of targeted cancer therapy, the mTOR signaling pathway presents a critical nexus for regulating cell growth, proliferation, and survival. This guide provides a detailed comparison of two prominent mTOR inhibitors: RMC-4627, a selective mTORC1 inhibitor, and PP242, a dual mTORC1/mTORC2 kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Tale of Two Targeting Strategies
Both this compound and PP242 are potent inhibitors of the mTOR pathway, a central regulator of cellular metabolism and growth that is often dysregulated in cancer.[1][2] However, they employ distinct mechanisms to achieve this inhibition.
PP242 is an ATP-competitive mTOR kinase inhibitor, meaning it directly competes with ATP to bind to the kinase domain of the mTOR protein.[3] This action results in the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Inhibition of mTORC1 leads to reduced phosphorylation of its downstream effectors, such as 4E-BP1 and S6K, which are crucial for protein synthesis and cell growth.[5][6] By also inhibiting mTORC2, PP242 can block the phosphorylation and full activation of AKT at Serine 473, a key pro-survival signaling node.[4][7][8]
This compound , in contrast, is a bi-steric and selective inhibitor of mTORC1.[9][10] It is composed of a rapamycin-like molecule covalently linked to an mTOR active-site inhibitor derived from PP242.[11] This unique structure allows this compound to bind to both the FKBP12-rapamycin binding (FRB) domain and the kinase active site of mTOR within the mTORC1 complex, leading to potent and selective inhibition of mTORC1 activity.[11] A key feature of this compound is its designed selectivity for mTORC1 over mTORC2, which minimizes the direct inhibition of AKT S473 phosphorylation, a characteristic that distinguishes it from dual mTORC1/mTORC2 inhibitors like PP242.[10][11]
Comparative Efficacy: Insights from Preclinical Data
Direct head-to-head comparisons in the same experimental systems are crucial for evaluating the relative efficacy of these inhibitors. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound and PP242
| Compound | Target(s) | Cell Line | Assay | IC50 | Reference |
| PP242 | mTORC1/mTORC2 | Various | mTOR Kinase Assay | 8 nM | [3] |
| Multiple Myeloma Cells | Cell Proliferation | Effective at 100 nM | [7] | ||
| Gastric Cancer Cells | Cell Proliferation | Dose-dependent inhibition | [4] | ||
| This compound | mTORC1 | B-ALL Cell Lines | 4E-BP1 Phosphorylation | Potent Inhibition | [10] |
| MDA-MB-468 | p4EBP1 Inhibition | More potent than PP242 | [11] | ||
| MDA-MB-468 | mTORC1 vs. mTORC2 | ~13-fold selective for mTORC1 | [11] |
Table 2: Effects on Downstream Signaling Pathways
| Compound | Effect on p-4E-BP1 | Effect on p-S6K | Effect on p-AKT (S473) | Key takeaway | Reference |
| PP242 | Strong Inhibition | Strong Inhibition | Strong Inhibition | Dual mTORC1/mTORC2 inhibition | [6][8] |
| This compound | Strong Inhibition | Strong Inhibition | Minimal Inhibition | Selective mTORC1 inhibition | [10][11] |
Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or PP242 (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with the inhibitors for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of this compound and PP242, the following diagrams illustrate their targeted signaling pathways and a general experimental workflow.
References
- 1. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of mTORC1/2 by the mTOR kinase inhibitor PP242 induces apoptosis in AML cells under conditions mimicking the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PP242 Mammalian Target of Rapamycin (mTOR) Inhibitor Activates Extracellular Signal-regulated Kinase (ERK) in Multiple Myeloma Cells via a Target of Rapamycin Complex 1 (TORC1)/ Eukaryotic Translation Initiation Factor 4E (eIF-4E)/RAF Pathway and Activation Is a Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating RMC-4627's Selectivity for mTORC1 over mTORC2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, functioning within two distinct multiprotein complexes: mTORC1 and mTORC2. While both are attractive therapeutic targets in oncology, their differing downstream signaling pathways necessitate the development of selective inhibitors to maximize efficacy and minimize off-target effects. This guide provides a comparative analysis of RMC-4627, a bi-steric inhibitor, and its selectivity for mTORC1 over mTORC2, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a novel, third-generation mTOR inhibitor designed for potent and selective inhibition of mTORC1.[1][2] It is classified as a "bi-steric" inhibitor, featuring a rapamycin-like core covalently linked to an mTOR active-site inhibitor, PP242.[2][3] This unique architecture allows this compound to bind to both the allosteric (FRB domain) and orthosteric (ATP-binding site) sites of mTOR, a mechanism intended to confer high affinity and selectivity for mTORC1.[2][4]
Comparative Analysis of mTOR Inhibitors
The selectivity of mTOR inhibitors is a key determinant of their biological activity and therapeutic window. First-generation inhibitors like rapamycin and its analogs (rapalogs) are allosteric inhibitors that primarily target mTORC1 but have limited effects on 4EBP1 phosphorylation, a critical downstream effector.[5] Second-generation inhibitors are ATP-competitive and inhibit both mTORC1 and mTORC2 (pan-mTOR inhibitors), but their clinical utility can be limited by toxicities associated with mTORC2 inhibition.[6][7] this compound and other bi-steric inhibitors represent a third generation aimed at combining the potency of pan-mTOR inhibitors with the selectivity of rapalogs for mTORC1.[3]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other representative mTOR inhibitors against key downstream targets of mTORC1 (p-4EBP1, p-S6K) and mTORC2 (p-AKT at Ser473). The data is derived from studies in the MDA-MB-468 breast cancer cell line.[2][3][5][8]
| Inhibitor | Class | p-4EBP1 T37/46 IC50 (nM) | p-S6K T389 IC50 (nM) | p-AKT S473 IC50 (nM) | mTORC1/mTORC2 Selectivity (p-AKT IC50 / p-4EBP1 IC50) |
| This compound | Bi-steric mTORC1 | 1.4 [2][3] | 0.28 [2] | 18 [3][8] | ~13-fold [2][3][5] |
| Rapamycin | Allosteric mTORC1 | Weakly active | Potent | Inactive | Highly Selective for mTORC1 |
| MLN0128 | Pan-mTOR | Potent | Potent | Potent | Non-selective |
| RapaLink-1 | Bi-steric mTOR | 1.7[3] | Not Reported | 6.7[3] | ~4-fold[3] |
| RMC-4287 | Bi-steric mTOR | Not Reported | Not Reported | Not Reported | 3- to 4-fold[5] |
| RMC-5552 | Bi-steric mTORC1 | Potent | Potent | Less Potent | ~40-fold[2] |
| RMC-6272 | Bi-steric mTORC1 | Potent | Potent | Less Potent | ~27-fold[2] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and their key downstream effectors.
Caption: Experimental workflow for assessing mTOR inhibitor selectivity.
Experimental Protocols
The validation of this compound's selectivity for mTORC1 over mTORC2 relies on robust and reproducible experimental protocols. Below are the detailed methodologies for the key experiments cited in the literature.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Human breast cancer cell lines, such as MDA-MB-468, or leukemia cell lines, like SUP-B15, are commonly used.[1][5]
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: this compound and comparator compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in growth medium.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the mTOR inhibitors at various concentrations or a vehicle control (DMSO). The cells are then incubated for a specified duration, typically 2 hours, to assess the acute effects on signaling pathways.[1][5]
Protein Extraction and Quantification
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifugation: The cell lysates are centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Protein Quantification: The supernatant containing the total protein is collected, and the protein concentration is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for downstream analysis.
Western Blotting
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 downstream targets (p-S6K T389, p-4EBP1 T37/46) and the mTORC2 downstream target (p-AKT S473). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.
Meso Scale Discovery (MSD) Assay
-
Principle: The MSD platform is a high-throughput, quantitative immunoassay that uses electrochemiluminescence for detection, offering a wider dynamic range and higher sensitivity compared to traditional ELISA.[5]
-
Procedure: Cell lysates are added to multi-well plates that are pre-coated with capture antibodies for the target proteins (e.g., total S6K, 4EBP1, AKT).
-
Detection: After incubation and washing, detection antibodies conjugated with an electrochemiluminescent label are added.
-
Signal Quantification: The plates are read on an MSD instrument, and the intensity of the emitted light is proportional to the amount of the target protein in the sample. This allows for precise quantification of both total and phosphorylated protein levels.[1]
Data Analysis
-
IC50 Calculation: The data from Western blot densitometry or MSD assays are normalized to the vehicle control. Dose-response curves are then generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 values are calculated using non-linear regression analysis.
-
Selectivity Ratio: The selectivity of an inhibitor for mTORC1 over mTORC2 is determined by calculating the ratio of the IC50 for the inhibition of p-AKT (mTORC2 readout) to the IC50 for the inhibition of a p-4EBP1 (mTORC1 readout).[2] A higher ratio indicates greater selectivity for mTORC1.
Conclusion
The available preclinical data strongly support the claim that this compound is a potent and selective inhibitor of mTORC1.[1][2][5] Its bi-steric mechanism of action allows for effective suppression of mTORC1 signaling, as evidenced by the low nanomolar IC50 values against p-4EBP1 and p-S6K, while exhibiting significantly less activity against the mTORC2 substrate p-AKT.[2][3] This enhanced selectivity, approximately 13-fold for mTORC1 over mTORC2, distinguishes this compound from non-selective pan-mTOR inhibitors and suggests a potentially improved therapeutic index by sparing the essential functions of mTORC2.[3][5] The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound and other selective mTORC1 inhibitors.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mTORC1 with Bi-Steric Inhibitors: A Promising Therapeutic Strategy for RAS-Driven Cancers [synapse.patsnap.com]
- 5. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of mTORC1 activate 4EBP1 and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Preclinical Showdown: A Comparative Guide to RMC-4627 and RMC-5552
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, selective mTORC1 inhibitors have emerged as a promising strategy to overcome the limitations of previous generations of mTOR inhibitors. This guide provides a detailed preclinical comparison of two such molecules developed by Revolution Medicines: RMC-4627, a potent tool compound, and RMC-5552, a clinical-stage candidate. Both are bi-steric inhibitors designed to selectively target mTORC1, offering a potential advantage over dual mTORC1/mTORC2 inhibitors by minimizing off-target effects.
Mechanism of Action: A Shared Strategy with a Key Distinction
Both this compound and RMC-5552 are classified as bi-steric inhibitors. This novel class of drugs features a unique molecular architecture, comprising a rapamycin-like core covalently linked to an mTOR active-site inhibitor.[1] This design allows for simultaneous engagement with both the allosteric (FRB) and catalytic (orthosteric) sites of mTORC1. The primary mechanism of action for both compounds is the selective inhibition of mTORC1, a key regulator of cell growth and proliferation.[1] By inhibiting mTORC1, these compounds effectively suppress the phosphorylation of downstream targets, including 4E-BP1 and S6K, leading to the inhibition of protein synthesis and ultimately, tumor growth.[1][2]
A critical advantage of this bi-steric, selective approach is the preservation of mTORC2 activity. Inhibition of mTORC2 is associated with undesirable side effects, such as hyperglycemia.[1] By selectively targeting mTORC1, this compound and RMC-5552 aim to provide a more favorable therapeutic window.
References
Comparative Analysis of Bi-steric mTORC1 Inhibitors
A new generation of mTORC1 inhibitors, known as bi-steric inhibitors, has emerged as a promising therapeutic strategy in oncology. These compounds are engineered to simultaneously engage both the allosteric site and the ATP-competitive catalytic site of mTORC1. This dual-binding mechanism leads to a more potent and selective inhibition of mTORC1 over mTORC2, overcoming limitations of previous generations of mTOR inhibitors.[1][2][3] This guide provides a comparative analysis of prominent bi-steric mTORC1 inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
The development of bi-steric mTORC1 inhibitors, such as RapaLink-1, RMC-4627, RMC-6272, and the clinical candidate RMC-5552, represents a significant advancement in targeting the PI3K/mTOR pathway.[2][4][5] Unlike first-generation inhibitors (rapalogs) that incompletely suppress mTORC1 activity and second-generation ATP-competitive inhibitors that lack selectivity against mTORC2, bi-steric inhibitors achieve profound and selective mTORC1 inhibition.[2][5] This enhanced selectivity is crucial as mTORC2 inhibition is associated with undesirable toxicities, such as hyperglycemia.[1]
The key characteristic of bi-steric inhibitors is their ability to potently suppress the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6K, leading to the induction of apoptosis and growth suppression in cancer cell lines.[1][5] The sustained inhibition of mTORC1 signaling is another notable advantage, potentially allowing for less frequent dosing regimens.[6]
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of several bi-steric mTORC1 inhibitors. The IC50 values represent the half-maximal inhibitory concentration and are indicative of the inhibitor's potency. The mTORC1/mTORC2 selectivity ratio is calculated from the IC50 values for inhibiting mTORC1 (measured by p-4EBP1 or p-S6K) versus mTORC2 (measured by p-AKT). A higher ratio indicates greater selectivity for mTORC1.
| Inhibitor | Target | IC50 (nM) | Cell Line | mTORC1/mTORC2 Selectivity Ratio | Reference |
| RapaLink-1 | p-4EBP1 | 1.7 | MDA-MB-468 | ~4 | [5] |
| p-AKT (S473) | 6.7 | MDA-MB-468 | [5] | ||
| This compound | p-4EBP1 | 1.4 | MDA-MB-468 | ~13 | [7] |
| p-AKT (S473) | 18 | MDA-MB-468 | [7] | ||
| RMC-6272 | p-4EBP1 | 0.44 | Not Specified | ~27 | [5] |
| p-AKT (S473) | 12 | Not Specified | [5] | ||
| RMC-5552 | p-S6K | 0.14 | Not Specified | ~40 | [1][3] |
| p-4EBP1 | 0.48 | Not Specified | [1][3] | ||
| p-AKT (S473) | 19 | Not Specified | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of bi-steric mTORC1 inhibitors.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a specific substrate.
Materials:
-
Cells expressing tagged mTORC1 components (e.g., HA-Raptor or myc-mTOR)
-
mTOR lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-HA or anti-myc)
-
Protein A/G agarose beads
-
mTOR kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant substrate (e.g., GST-4E-BP1)
-
ATP
-
SDS-PAGE and western blotting reagents
Procedure:
-
Lyse cells in mTOR lysis buffer.
-
Clarify lysates by centrifugation.
-
Immunoprecipitate mTORC1 using specific antibodies and protein A/G agarose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer.
-
Initiate the kinase reaction by adding the recombinant substrate and ATP.
-
Incubate at 30°C for 20-30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by western blotting using a phospho-specific antibody.
Western Blotting for Downstream mTORC1 Signaling
Western blotting is used to assess the phosphorylation status of key downstream effectors of mTORC1, providing a measure of inhibitor activity within a cellular context.
Materials:
-
Cell lysates treated with bi-steric inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-S6K (Thr389), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.
Cellular Proliferation Assay
This assay evaluates the impact of the inhibitors on cancer cell growth.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Bi-steric mTORC1 inhibitors
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the bi-steric inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for cell growth inhibition.
Visualizations
The following diagrams, generated using Graphviz, illustrate the mTORC1 signaling pathway, the mechanism of action of bi-steric inhibitors, and a typical experimental workflow.
Caption: The mTORC1 signaling pathway integrates upstream signals to regulate downstream cellular processes.
Caption: Mechanism of action of bi-steric mTORC1 inhibitors, highlighting the dual binding to the FRB domain and the kinase domain.
Caption: A typical experimental workflow for the preclinical evaluation of bi-steric mTORC1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. RMC-5552 | mTORC1 Inhibitor | mTORC1 inhibitor | TargetMol [targetmol.com]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
RMC-4627: A Comparative Analysis of a Novel mTORC1 Inhibitor Across Diverse Cancer Types
For Immediate Release
A comprehensive review of preclinical data reveals the potent and selective activity of RMC-4627, a bi-steric mTORC1 inhibitor, across a range of cancer models. This guide synthesizes available experimental data to offer a comparative perspective on its efficacy, mechanism of action, and potential therapeutic applications for researchers, scientists, and drug development professionals. This compound has demonstrated significant anti-tumor effects in hematological malignancies and solid tumors, often outperforming earlier generation mTOR inhibitors.
Mechanism of Action: Selective mTORC1 Inhibition
This compound is a third-generation mTOR inhibitor that operates through a bi-steric mechanism. It comprises a rapamycin-like core covalently linked to an mTOR active-site inhibitor.[1] This unique structure allows for potent and selective inhibition of mTORC1, a key regulator of cell growth and proliferation, while largely sparing mTORC2.[2][3] The primary mechanism involves the inhibition of the phosphorylation of 4E-BP1, a critical substrate of mTORC1 that controls cap-dependent translation of oncogenic proteins.[1][4] This selective action on 4E-BP1 is a key differentiator from first-generation mTOR inhibitors like rapamycin, which only weakly inhibit its phosphorylation.[1]
In Vitro Efficacy Across Cancer Cell Lines
This compound has shown potent growth-inhibitory effects in a variety of cancer cell lines, particularly those with hyperactivated mTORC1 signaling.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Comparator | Comparator IC50 / EC50 (nM) | Reference |
| SUP-B15 | B-Cell Acute Lymphoblastic Leukemia | p4E-BP1 EC50 = 2.0; pS6 EC50 = 0.74 | MLN0128 | p4E-BP1 EC50 = 16.5; pS6 EC50 = 1.2 | [2] |
| MDA-MB-468 | Breast Cancer | p4E-BP1 IC50 = 1.4; pS6K IC50 = 0.28 | - | - | [1] |
| HCV29 (TSC1-null) | Bladder Cancer | ~70% growth inhibition (at 100nM) | Rapamycin | ~50% growth inhibition (at 100nM) | [1] |
| Tsc2-null MEFs | - | More potent than rapamycin and MLN0128 | Rapamycin, MLN0128 | - | [5] |
| EC4 (MYC-driven) | Hepatocellular Carcinoma | Reduced proliferation and viability | RMC-6272 | Higher potency than this compound | [6] |
Experimental Protocol: In Vitro Cell Proliferation Assay (General)
A common method to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) involves seeding cancer cells in 96-well plates and treating them with a range of concentrations of this compound and comparator compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The results are normalized to vehicle-treated controls, and IC50/EC50 values are calculated using non-linear regression analysis.
In Vivo Anti-Tumor Activity in Xenograft Models
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment.
| Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Comparator | Reference |
| B-Cell Acute Lymphoblastic Leukemia | SUP-B15 | 3 mg/kg, ip, once weekly | Reduced leukemic burden; Enhanced efficacy of dasatinib | Vehicle, Dasatinib | [2][3] |
| Bladder Cancer (TSC1-null PDX) | Patient-Derived Xenograft | Not specified for this compound | Marked reduction in tumor size | Rapamycin, MLN0128 | [1][4] |
| MYC-driven Hepatocellular Carcinoma | Transgenic Mouse Model | 10 mg/kg, ip, once weekly | Reduced MYC protein levels by 50% | Vehicle, RMC-6272 | [6] |
| Tsc2+/- A/J mice | - | Not specified | Markedly reduced tumor volume | Rapamycin, MLN0128 | [5] |
Experimental Protocol: Xenograft Tumor Model (General)
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically formulated in a vehicle such as 5/5/90 (v/w/v) Transcutol/Solutol HS 15/water and administered via intraperitoneal (ip) or oral (po) routes at a specified dose and schedule.[1] Tumor volume is measured regularly with calipers, and at the end of the study, tumors are excised for further analysis, including pharmacodynamic marker assessment (e.g., phosphorylation of mTORC1 substrates).
Comparison with Other mTOR Inhibitors
A key advantage of this compound is its superior ability to inhibit 4E-BP1 phosphorylation compared to first-generation allosteric inhibitors like rapamycin.[1] This leads to more profound and sustained inhibition of mTORC1 signaling.[2] In B-ALL models, this compound was approximately 8-fold more potent than the dual mTORC1/mTORC2 inhibitor MLN0128 in inhibiting p4E-BP1.[2] Furthermore, the effects of this compound on mTORC1 signaling were sustained for at least 16 hours after washout in vitro, a characteristic not observed with MLN0128.[2] This sustained action may allow for intermittent dosing schedules in a clinical setting.
Combination Therapy Potential
The preclinical data strongly suggest that this compound can be effectively combined with other targeted agents. In Philadelphia chromosome-positive (Ph+) B-ALL, this compound enhanced the anti-leukemic activity of the tyrosine kinase inhibitor dasatinib in a xenograft model.[2][3] This synergy highlights the potential of this compound to overcome resistance mechanisms and improve treatment outcomes in combination regimens.
Conclusion and Future Directions
This compound is a potent and selective bi-steric mTORC1 inhibitor with significant anti-tumor activity in a variety of preclinical cancer models. Its ability to potently inhibit 4E-BP1 phosphorylation and its sustained duration of action represent key advantages over previous generations of mTOR inhibitors. While this compound itself is a preclinical research compound, a similar bi-steric mTORC1 inhibitor, RMC-5552, is currently in clinical development.[1] The promising preclinical data for this compound provides a strong rationale for the continued investigation of this class of compounds in cancers with hyperactivated mTORC1 signaling. Further studies are warranted to explore the full spectrum of cancer types that may benefit from this therapeutic strategy and to identify optimal combination partners.
References
- 1. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. revmed.com [revmed.com]
- 6. biorxiv.org [biorxiv.org]
Reproducibility of RMC-4627 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental performance of RMC-4627, a novel bi-steric mTORC1 inhibitor, with other relevant alternatives. The data presented is collated from published preclinical studies to offer an objective overview of its efficacy and mechanism of action. While direct inter-laboratory reproducibility studies are not yet available, this guide summarizes consistent findings from multiple research efforts.
Comparative Performance of mTORC1 Inhibitors
The following tables summarize the quantitative data from preclinical studies, comparing this compound to other mTOR inhibitors such as the rapalog Rapamycin and the pan-mTOR kinase inhibitor MLN0128 (Sapanasertib).
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Cell Line | IC50 / EC50 (p4E-BP1) | IC50 / EC50 (pS6K/pS6) | mTORC1/mTORC2 Selectivity | Reference |
| This compound | mTORC1 (bi-steric) | SUP-B15 | ~1-2.0 nM | ~0.3-0.74 nM | ~13-fold selective for mTORC1 | [1][2][3] |
| MDA-MB-468 | 1.4 nM | 0.28 nM | ~13-fold | [3] | ||
| MLN0128 | mTORC1/mTORC2 | SUP-B15 | 16.5 nM | 1.2 nM | Pan-mTOR inhibitor | [1] |
| Rapamycin | mTORC1 (allosteric) | SUP-B15 | Weakly inhibits | Potently inhibits | Selective for mTORC1, but incomplete substrate inhibition | [1][2][4] |
Table 2: In Vitro Cellular Effects
| Compound (Concentration) | Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Sustained Effect After Washout (16hr) | Reference |
| This compound (as low as 0.3 nM) | SUP-B15, p190 | G1 arrest, comparable to 100 nM MLN0128 | Increased sub-diploid cells | Yes (p4E-BP1 & pS6 inhibition) | [1][5] |
| MLN0128 (100 nM) | SUP-B15, p190 | G1 arrest | Slight increase | No (reversed within 4hr) | [1][5] |
| Rapamycin (10 nM) | SUP-B15, p190 | No significant G1 arrest | No significant increase | Partial (pS6 inhibition sustained) | [1][5] |
Table 3: In Vivo Antitumor Activity (B-ALL Xenograft Model)
| Treatment | Model | Dosing | Effect on Leukemic Burden | Combination Effect with Dasatinib | Reference |
| This compound (1 mg/kg, once weekly) | SUP-B15 Xenograft | Intraperitoneal | >50% reduction | Near eradication of leukemia cells | [1][6] |
| Dasatinib (alone) | SUP-B15 Xenograft | - | ~30% reduction | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for assessing reproducibility. Below are summaries of protocols frequently cited in the referenced studies.
Cell Culture and Reagents
-
Cell Lines: SUP-B15 (human Ph+ B-ALL), p190 (murine B-ALL), MDA-MB-468 (human breast cancer), and TSC1-null HCV29 (bladder cancer) cells were commonly used.[1][2][7]
-
Compounds: this compound, MLN0128, and Rapamycin were dissolved in DMSO for in vitro experiments.[1][5] For in vivo studies, this compound was often formulated in a vehicle of 5/5/90 Transcutol/Solutol HS 15/water.[2]
Immunoblotting
-
Cells were treated with specified concentrations of inhibitors for a designated time (e.g., 2-4 hours).
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against total and phosphorylated proteins (e.g., p-4E-BP1, p-S6, p-AKT).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
Cell Cycle Analysis
-
Cells were treated with compounds for 48 hours.
-
Cells were harvested, washed, and fixed.
-
Fixed cells were stained with propidium iodide.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1][5]
In Vivo Xenograft Studies
-
Immunodeficient mice (e.g., NSG) were engrafted with human cancer cells (e.g., SUP-B15).
-
Once leukemia was established, mice were randomized into treatment groups.
-
This compound was administered, typically once weekly via intraperitoneal injection.[1][2][6]
-
Tumor burden was assessed by measuring the percentage of human CD19+ cells in the bone marrow via flow cytometry.[1][6]
-
Pharmacodynamic markers (e.g., p-4E-BP1) were assessed in harvested tumor or leukemia cells.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound selectively inhibits mTORC1, blocking downstream protein synthesis.
Caption: Standard workflow for preclinical evaluation of this compound.
References
- 1. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 7. thelamfoundation.org [thelamfoundation.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling RMC-4627
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the selective mTORC1 inhibitor, RMC-4627.
This document provides critical safety protocols and logistical information for the handling and disposal of this compound, a potent and selective mTORC1 inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. Given that this material should be considered hazardous, a thorough review of your institution's specific safety data sheet (SDS) is mandatory before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate level of personal protective equipment required for handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses- Lab coat | To protect against potential external contamination of the shipping container. |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of the potent compound. Full respiratory and skin protection is critical to prevent exposure. |
| Solution Preparation and Handling | - Nitrile gloves- Safety glasses or goggles- Lab coat | To protect against splashes and direct skin contact with the compound in solution. |
| In Vitro/In Vivo Administration | - Nitrile gloves- Lab coat- Safety glasses | Standard laboratory practice to prevent direct contact with the compound. |
| Waste Disposal | - Double-gloving with nitrile gloves- Lab coat- Safety glasses or goggles | To protect against contact with contaminated waste materials. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store this compound in a cool, dry, and dark place, typically at -20°C for long-term storage, as recommended.[1]
2. Preparation for Use:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood, especially for weighing the powdered form.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure a chemical spill kit is readily accessible.
3. Weighing and Reconstitution:
-
Perform all weighing and reconstitution of powdered this compound within a containment device to minimize aerosolization.
-
Use dedicated spatulas and weigh boats.
-
When reconstituting, slowly add the solvent to the powder to avoid splashing.
4. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
-
Avoid direct contact, inhalation, or ingestion of the compound.[1]
-
After handling, thoroughly wash hands and any exposed skin.
5. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or disinfectant.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be conducted in accordance with institutional and environmental regulations.
-
Unused Compound: Dispose of any unused or expired this compound through your institution's certified hazardous waste program. Do not pour down the drain.
-
Contaminated Materials: All items that have come into direct contact with this compound, including pipette tips, gloves, lab coats, and culture media, should be collected in a designated, sealed hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the name of the compound.
This compound Mechanism of Action
This compound is a selective inhibitor of mTORC1 (mechanistic target of rapamycin complex 1).[2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[3] this compound exerts its effect by inhibiting the phosphorylation of downstream mTORC1 substrates, such as 4E-BP1, which leads to the suppression of tumor growth.[2][4]
Caption: this compound inhibits the mTORC1 signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
